GSK299115A
描述
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Structure
3D Structure
属性
分子式 |
C20H16Cl2N4O2 |
|---|---|
分子量 |
415.3 g/mol |
IUPAC 名称 |
4-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |
InChI |
InChI=1S/C20H16Cl2N4O2/c1-10-19(20(28)25-13-3-5-17-12(6-13)9-23-26-17)14(8-18(27)24-10)11-2-4-15(21)16(22)7-11/h2-7,9,14H,8H2,1H3,(H,23,26)(H,24,27)(H,25,28) |
InChI 键 |
RHTXWIKPNGROHZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK299115A in GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK299115A is a small molecule inhibitor targeting G protein-coupled receptor kinases (GRKs) and Protein Kinase A (PKA).[1][2] This technical guide delineates the mechanism of action of this compound within the broader context of G protein-coupled receptor (GPCR) signaling. By inhibiting GRKs, this compound modulates the desensitization and internalization of GPCRs, thereby prolonging their signaling activity. Its concurrent inhibition of PKA, a key downstream effector in many GPCR pathways, adds another layer of complexity to its pharmacological profile. This document provides a detailed overview of the underlying signaling pathways, presents a framework for the quantitative evaluation of such inhibitors, and outlines relevant experimental protocols for studying their effects.
Introduction to GPCR Signaling and Regulation
G protein-coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors and are integral to a vast array of physiological processes, making them prominent drug targets. Upon activation by an agonist, GPCRs undergo a conformational change that facilitates the activation of heterotrimeric G proteins. This initiates a cascade of intracellular signaling events.
To prevent overstimulation and maintain cellular homeostasis, GPCR signaling is tightly regulated. A key process in this regulation is desensitization, which is primarily mediated by G protein-coupled receptor kinases (GRKs). Activated GPCRs are phosphorylated by GRKs on serine and threonine residues within their intracellular loops and C-terminal tail. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively dampening the signal, and promotes the internalization of the receptor from the cell surface via clathrin-coated pits.
Core Mechanism of Action of this compound
This compound exerts its effects by inhibiting two critical families of protein kinases involved in GPCR signaling:
-
G Protein-Coupled Receptor Kinases (GRKs): By inhibiting GRKs, this compound prevents the phosphorylation of activated GPCRs. This reduction in receptor phosphorylation leads to decreased β-arrestin recruitment and, consequently, a delay or inhibition of receptor desensitization and internalization. The outcome is a potentiation and prolongation of the agonist-induced G protein-mediated signaling. There are seven members of the GRK family, and the selectivity profile of this compound across these subtypes would be a critical determinant of its specific cellular effects.
-
Protein Kinase A (PKA): PKA is a key downstream effector in many GPCR signaling pathways, particularly those coupled to Gs alpha subunits, which stimulate the production of cyclic AMP (cAMP). PKA can phosphorylate a wide range of cellular substrates, including other signaling proteins and transcription factors. PKA can also participate in a feedback loop to phosphorylate and regulate GPCRs. Inhibition of PKA by this compound would therefore directly impact the downstream signaling events mediated by cAMP.
The dual inhibition of GRKs and PKA by this compound suggests a complex pharmacological profile, where it can both enhance the initial G protein signal by preventing desensitization and simultaneously block certain downstream signaling pathways.
Signaling Pathways Modulated by this compound
The following diagram illustrates the canonical GPCR signaling pathway and highlights the points of intervention for this compound.
Quantitative Data on Inhibitory Activity
A comprehensive understanding of the mechanism of action of this compound requires quantitative data on its potency and selectivity. While specific, publicly available data for this compound is limited, the following table outlines the key parameters that are essential for characterizing such an inhibitor.
| Parameter | Description | Target | Typical Assay |
| IC50 | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. | GRK subtypes (GRK1-7), PKA | In vitro kinase assays |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the target. | GRK subtypes, PKA | In vitro binding assays |
| Selectivity | The ratio of IC50 or Ki values for the primary target versus other kinases. | Kinase panel | In vitro kinase profiling |
Experimental Protocols
The following sections describe detailed methodologies for key experiments to elucidate the mechanism of action of a GRK and PKA inhibitor like this compound.
In Vitro Kinase Inhibition Assays
Objective: To determine the IC50 of this compound against specific GRK subtypes and PKA.
Principle: These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. The activity is typically monitored by the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Methodology:
-
Reagents:
-
Purified recombinant human GRK subtypes (e.g., GRK2, GRK5) and PKA catalytic subunit.
-
Substrate: For GRKs, a relevant GPCR substrate (e.g., purified rhodopsin) or a peptide substrate. For PKA, a specific peptide substrate (e.g., Kemptide).
-
[γ-32P]ATP or [γ-33P]ATP.
-
Kinase assay buffer.
-
This compound stock solution and serial dilutions.
-
Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Assays for GPCR Desensitization
Objective: To assess the effect of this compound on agonist-induced GPCR desensitization in a cellular context.
Principle: These assays typically measure a downstream signaling event (e.g., cAMP production) in response to a GPCR agonist over time. Inhibition of desensitization will result in a sustained signal.
Methodology:
-
Cell Culture:
-
Use a cell line endogenously or recombinantly expressing the GPCR of interest (e.g., HEK293 cells expressing the β2-adrenergic receptor).
-
-
Procedure:
-
Plate the cells in a multi-well format.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a defined period.
-
Stimulate the cells with a saturating concentration of a specific GPCR agonist.
-
At various time points after agonist addition, lyse the cells and measure the accumulation of a second messenger (e.g., cAMP using a competitive immunoassay).
-
Plot the second messenger levels against time for each inhibitor concentration. A sustained response in the presence of this compound would indicate inhibition of desensitization.
-
β-Arrestin Recruitment Assays
Objective: To directly measure the effect of this compound on the interaction between an activated GPCR and β-arrestin.
Principle: These assays often utilize bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET). The GPCR is tagged with a donor fluorophore (e.g., Renilla luciferase) and β-arrestin is tagged with an acceptor fluorophore (e.g., YFP). Upon agonist stimulation and subsequent GRK-mediated phosphorylation of the receptor, β-arrestin is recruited to the GPCR, bringing the donor and acceptor into close proximity and allowing for energy transfer.
Methodology:
-
Cell Culture and Transfection:
-
Co-transfect a suitable cell line with plasmids encoding the GPCR-donor fusion protein and the β-arrestin-acceptor fusion protein.
-
-
Procedure:
-
Plate the transfected cells.
-
Pre-treat the cells with this compound or vehicle.
-
Add the substrate for the donor fluorophore (if required, e.g., coelenterazine (B1669285) for Rluc).
-
Stimulate with the GPCR agonist.
-
Measure the light emission at the donor and acceptor wavelengths using a plate reader capable of BRET/FRET measurements.
-
Calculate the BRET/FRET ratio. A decrease in the agonist-induced BRET/FRET signal in the presence of this compound would indicate inhibition of β-arrestin recruitment.
-
Conclusion
This compound is a dual inhibitor of GRKs and PKA, positioning it as a tool to modulate GPCR signaling at multiple levels. Its primary mechanism in the context of GPCRs involves the inhibition of GRK-mediated phosphorylation, leading to attenuated receptor desensitization and internalization, and consequently, enhanced G protein signaling. The simultaneous inhibition of PKA adds another dimension to its activity, directly impacting downstream cAMP-mediated pathways. A thorough characterization of its potency and selectivity against different GRK subtypes and other kinases is paramount for the precise interpretation of its biological effects. The experimental protocols outlined in this guide provide a robust framework for investigating the intricate mechanism of action of this compound and similar compounds in the complex landscape of GPCR signaling.
References
GSK299115A: A Technical Guide to its Function as a PKA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK299115A has been identified as a potent inhibitor of Protein Kinase A (PKA), a crucial enzyme in cellular signaling, and also demonstrates inhibitory activity against G Protein-coupled Receptor Kinases (GRKs). This technical guide provides a comprehensive overview of this compound, consolidating quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the experimental workflows used in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in kinase inhibitor research and drug development.
Core Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been quantified against PKA and a panel of G Protein-coupled Receptor Kinases (GRKs). The following tables summarize the half-maximal inhibitory concentrations (IC50) as determined by radiometric kinase assays.
Table 1: this compound Inhibitory Activity against PKA
| Kinase | IC50 (nM) |
| PKA | 158 |
Data sourced from Homan KT, et al. ACS Chem Biol. 2015.
Table 2: this compound Selectivity Profile against GRKs
| Kinase | IC50 (nM) |
| GRK1 | >10,000 |
| GRK2 | 1,585 |
| GRK5 | >10,000 |
Data sourced from Homan KT, et al. ACS Chem Biol. 2015.
Signaling Pathway Context
Protein Kinase A (PKA) is a key downstream effector of G protein-coupled receptor (GPCR) signaling. The canonical activation pathway is initiated by the binding of a ligand to a GPCR, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[1] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[1][2] These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates, modulating a wide array of cellular processes. This compound exerts its effect by directly inhibiting the catalytic activity of PKA.
Caption: PKA Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radiometric Kinase Assay
This protocol outlines the procedure for determining the enzymatic activity of PKA and its inhibition by this compound. The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate peptide.
Materials:
-
Purified PKA enzyme
-
PKA substrate peptide (e.g., LRRASLG)
-
This compound (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase reaction buffer, the desired concentration of this compound or DMSO (vehicle control), and the PKA substrate peptide.
-
Enzyme Addition: Add the purified PKA enzyme to the reaction mixture and briefly pre-incubate.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The peptide substrate will bind to the paper, while the unincorporated ATP will not.
-
Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of PKA activity by this compound at each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a Radiometric Kinase Assay.
Differential Scanning Fluorimetry (DSF)
This biophysical assay was used to screen for compounds that stabilize GRKs, leading to the identification of this compound. The principle is that ligand binding to a protein increases its thermal stability.
Materials:
-
Purified GRK enzyme
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
SYPRO Orange dye
-
This compound or other test compounds
-
Real-time PCR instrument capable of thermal ramping
Procedure:
-
Reaction Setup: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing DSF buffer, the purified GRK enzyme, and SYPRO Orange dye.
-
Compound Addition: Add this compound or other test compounds at the desired concentrations to the reaction wells. Include a DMSO vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a thermal ramp, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange in real-time as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed during unfolding.
-
Data Analysis: Plot fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined from the peak of the first derivative of the curve. An increase in Tm in the presence of a compound compared to the vehicle control indicates stabilization and, therefore, binding.
Caption: Workflow for Differential Scanning Fluorimetry.
Conclusion
This compound serves as a valuable research tool for investigating the roles of PKA in various cellular processes. Its inhibitory activity against PKA, coupled with a defined selectivity profile against GRKs, allows for targeted studies of PKA-mediated signaling pathways. The experimental protocols detailed in this guide provide a foundation for the replication and extension of research involving this inhibitor. Further investigation into the broader kinome-wide selectivity and the effects of this compound in cellular and in vivo models will continue to elucidate its potential as a chemical probe.
References
GSK299115A: A Technical Overview of its Discovery and Early Development
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
GSK299115A is a potent inhibitor of G protein-coupled receptor kinase (GRK) 2 and Protein Kinase A (PKA). Identified through a kinase inhibitor library screen, this dihydropyrimidine-containing compound demonstrated nanomolar potency for GRK2. Despite its promising initial profile, public domain data on this compound ceases after its initial disclosure in 2015, suggesting a likely discontinuation of its development. This guide provides a comprehensive overview of the available scientific and technical information regarding the discovery and early-stage characterization of this compound, including its mechanism of action, quantitative data from initial screenings, and the experimental protocols employed.
Discovery and Identification
This compound was identified as part of a screening campaign to discover selective inhibitors for G protein-coupled receptor kinases (GRKs). The discovery process, as outlined by Homan et al. in ACS Chemical Biology (2015), involved the screening of a library of known protein kinase inhibitors.[1] The primary screening method utilized was differential scanning fluorimetry (DSF), a technique that measures the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the target protein in the presence of a compound is indicative of a binding interaction.
This screening identified a class of indazole/dihydropyrimidine-containing compounds that exhibited selectivity for GRK2. This compound emerged from this class as a potent inhibitor.
Mechanism of Action
This compound is a dual inhibitor, targeting both GRK2 and PKA.
-
GRK2 Inhibition: GRK2 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By phosphorylating the intracellular domains of activated GPCRs, GRK2 initiates a signaling cascade that leads to receptor internalization and attenuation of downstream signaling. Inhibition of GRK2 by this compound would therefore be expected to prolong the signaling of various GPCRs.
-
PKA Inhibition: Protein Kinase A is a key enzyme in the cAMP-dependent signaling pathway, which is involved in a multitude of cellular processes, including metabolism, gene transcription, and cell growth. Inhibition of PKA can have widespread effects on cellular function.
Quantitative Data
The initial characterization of this compound and related compounds provided key quantitative data on their potency and selectivity. The following tables summarize the available data from the primary scientific literature.
Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds
| Compound | Target | IC50 (nM) |
| This compound | GRK2 | 100 |
| This compound | PKA | 316 |
| GSK180736A | GRK2 | 30 |
| GSK180736A | ROCK1 | 1 |
Data extracted from Homan KT, et al. ACS Chem Biol. 2015.
Experimental Protocols
Detailed experimental protocols for the key assays used in the discovery of this compound are provided below.
Differential Scanning Fluorimetry (DSF)
DSF was employed as the primary high-throughput screening method to identify compounds that bind to and stabilize GRK2.
-
Principle: This technique measures the thermal denaturation of a protein in the presence of a fluorescent dye that binds to hydrophobic regions of the unfolded protein. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Protocol:
-
A solution containing purified GRK2 protein (typically in the low micromolar range) in a suitable buffer (e.g., HEPES-based buffer with NaCl and a reducing agent) is prepared.
-
The fluorescent dye (e.g., SYPRO Orange) is added to the protein solution.
-
The protein-dye mixture is dispensed into the wells of a 96- or 384-well PCR plate.
-
Test compounds from a chemical library are added to the wells at a defined concentration (e.g., 10 µM).
-
The plate is sealed and placed in a real-time PCR instrument.
-
A temperature ramp is applied (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence is monitored as a function of temperature.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the compound from the Tm with the compound.
-
In Vitro Kinase Activity Assay
Enzymatic assays were used to determine the inhibitory potency (IC50) of the hit compounds from the DSF screen. A common method for this is a radiometric assay.
-
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP) by the kinase to a specific substrate. The amount of incorporated radioactivity is proportional to the kinase activity.
-
Protocol:
-
The kinase reaction is set up in a reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and a substrate).
-
Purified GRK2 or PKA enzyme is added to the reaction mixture.
-
A specific substrate for the kinase is included. For GRK2, this could be a purified GPCR preparation or a peptide substrate. For PKA, a peptide substrate like "Kemptide" is commonly used.
-
Varying concentrations of the inhibitor (this compound) are added to the reaction wells.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 20 minutes).
-
The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).
-
The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
The radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by GRK2 and PKA, the targets of this compound.
Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of this compound.
Caption: The cAMP-dependent PKA signaling pathway and the inhibitory action of this compound.
Development History and Current Status
Following the initial publication in 2015, there is a notable absence of further public data on the development of this compound. The compound does not appear in publicly available records of GSK's clinical trial pipeline or in subsequent patent applications. This strongly suggests that the development of this compound was discontinued (B1498344) at an early, preclinical stage. The reasons for this discontinuation have not been publicly disclosed but could be related to a variety of factors common in drug development, such as unfavorable pharmacokinetic properties, off-target effects, lack of in vivo efficacy, or strategic portfolio decisions by the company.
Conclusion
This compound was identified as a potent dual inhibitor of GRK2 and PKA through a systematic screening effort. The initial in vitro data demonstrated its potential as a chemical probe for studying the roles of these kinases. However, the lack of subsequent data indicates that its journey as a potential therapeutic candidate was likely short-lived. This technical guide provides a consolidated source of the publicly available information on this compound, offering valuable insights for researchers interested in GRK and PKA inhibitors and the early stages of drug discovery.
References
GSK299115A: A Technical Guide for Studying G Protein-Coupled Receptor Kinase Function
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of small-molecule inhibitors to study the function of G Protein-coupled Receptor Kinases (GRKs), with a focus on the compound GSK299115A and its better-characterized structural and functional analogs.
Introduction: The Role of GRKs in GPCR Signaling
G Protein-coupled Receptors (GPCRs) are the largest family of cell surface receptors, playing a pivotal role in nearly every physiological process. Upon activation by an agonist, GPCRs trigger intracellular signaling cascades, primarily through heterotrimeric G proteins. To prevent overstimulation and maintain cellular homeostasis, GPCR signaling must be tightly regulated. A key mechanism in this regulation is desensitization, a process initiated by G Protein-coupled Receptor Kinases (GRKs).[1][2]
There are seven mammalian GRKs, which are categorized into three subfamilies. GRK2, GRK3, GRK5, and GRK6 are ubiquitously expressed and are central to regulating a wide array of GPCRs.[3] The canonical desensitization pathway involves the GRK-mediated phosphorylation of serine and threonine residues on the intracellular domains of an activated GPCR.[2] This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestin sterically hinders further G protein coupling, effectively terminating that signaling pathway, and targets the receptor for internalization, removing it from the cell surface.[3]
Given their critical role, elevated GRK activity, particularly GRK2, has been implicated in pathologies such as heart failure. Consequently, small-molecule inhibitors of GRKs are invaluable tools for dissecting the function of specific GRK isoforms in health and disease and represent promising therapeutic leads.
Inhibitor Profile: this compound and Comparators
This compound has been identified as a G Protein-coupled Receptor Kinase (GRK) and Protein Kinase A (PKA) inhibitor. It emerged from a screening campaign of known protein kinase inhibitors aimed at identifying selective GRK inhibitors. While this compound is cited as a GRK inhibitor, publicly available quantitative data on its potency against specific GRK family members is limited. However, its inhibitory activity against other kinases has been characterized, revealing potent off-target effects that are critical for experimental design and data interpretation.
To provide a comprehensive understanding, this guide presents data for this compound alongside several better-characterized GRK inhibitors, including GSK180736A, CMPD101, and the repurposed drug Paroxetine.
Quantitative Data and Selectivity Profiles
The inhibitory potency (IC50) of these compounds varies across the GRK subfamilies and against other common kinases. This selectivity profile is crucial for attributing experimental results to the inhibition of a specific kinase.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) |
| ROCK1 | 8 |
| p70S6K | 560 |
| RSK1 | 620 |
| GRK Family | Data not publicly available |
| PKA | Data not publicly available |
Data sourced from vendor websites citing the primary screening literature.
Table 2: Comparative Inhibitory Profiles of Select GRK Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity Notes & Key Off-Targets |
| GSK180736A | GRK2 | 770 | >100-fold selective over GRK1 and GRK5 (>100,000 nM). Potent ROCK1 inhibitor (100 nM). Weak PKA inhibitor (30,000 nM). |
| GRK1 | >100,000 | ||
| GRK5 | >100,000 | ||
| CMPD101 | GRK2 | 18 - 290 ¹ | Highly selective for GRK2/3 subfamily. |
| GRK3 | 5.4 - 32 ¹ | ||
| GRK1 | 3,100 | ||
| GRK5 | 2,300 | ||
| ROCK-2 | 1,400 | ||
| PKCα | 8,100 | ||
| Paroxetine | GRK2 | 1,400 | ~50-60 fold selective for GRK2 over GRK1 and GRK5. |
| CCG258747 | GRK2 | 18 | Paroxetine analog with >83-fold selectivity over GRK5. |
¹ Variation in IC50 values for CMPD101 is attributed to different assay conditions reported in the literature.
Visualizing GRK Inhibition and Experimental Design
Understanding the signaling context and the experimental process is key to effectively using GRK inhibitors. The following diagrams illustrate the canonical GRK signaling pathway and a typical workflow for assessing inhibitor potency.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize GRK inhibitors.
Protocol 1: In Vitro GRK Inhibition Assay (Radiometric)
This biochemical assay directly measures the catalytic activity of a purified GRK by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP onto a substrate.
Objective: To determine the IC50 value of an inhibitor against a specific GRK isoform.
Materials:
-
Purified recombinant GRK (e.g., GRK2, GRK5)
-
Substrate: Purified rhodopsin from bovine rod outer segments (bROS) or tubulin
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 7.5 mM MgCl₂, 1 mM DTT
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP stock solution (10 mM)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
SDS-PAGE loading buffer (Laemmli buffer)
-
96-well plate, incubators, SDS-PAGE apparatus, phosphor screen, and imager
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. For the final reaction, dilute these stocks into the Kinase Assay Buffer. Aim for a final DMSO concentration of ≤1% in all reactions.
-
Reaction Setup: In a 96-well plate, combine the following on ice:
-
5 µL of varying concentrations of the inhibitor (or DMSO for control).
-
5 µL of diluted GRK enzyme (e.g., final concentration ~50 nM).
-
5 µL of substrate (e.g., bROS at a final concentration of 2-20 µM).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding 5 µL of an ATP mix (containing cold ATP and [γ-³²P]ATP to achieve a final concentration of ~5-10 µM). For bROS assays, initiation should be performed under light to ensure the substrate is in its active conformation.
-
Reaction Incubation: Incubate the plate at 30°C for 10-20 minutes. The reaction time should be optimized to ensure linearity.
-
Quenching: Terminate the reaction by adding 20 µL of SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products on an SDS-PAGE gel.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radioactive signal in the band corresponding to the phosphorylated substrate using an imager.
-
-
Data Processing: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based GPCR Internalization Assay
This assay measures the functional consequence of GRK inhibition in living cells by monitoring the internalization of a target GPCR after agonist stimulation.
Objective: To assess the efficacy of a GRK inhibitor in preventing agonist-induced GPCR internalization.
Materials:
-
HEK293 or U2OS cells
-
Cell culture medium, FBS, and antibiotics
-
Plasmid encoding a GPCR of interest tagged with a fluorescent protein (e.g., GPCR-GFP)
-
Transfection reagent
-
GPCR agonist
-
Test inhibitor (e.g., this compound)
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Seeding and Transfection: Seed cells in a multi-well imaging plate (e.g., 96-well). After 24 hours, transfect the cells with the GPCR-GFP plasmid according to the manufacturer's protocol. Allow 24-48 hours for receptor expression.
-
Inhibitor Pre-treatment: Remove the culture medium and replace it with a serum-free medium containing the desired concentration of the test inhibitor or vehicle (DMSO). Pre-incubate the cells for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the GPCR agonist to the wells at a pre-determined concentration (typically EC80) and incubate for 30-60 minutes at 37°C. Include control wells with no agonist.
-
Cell Fixation and Staining (Optional): Cells can be fixed with 4% paraformaldehyde and nuclei stained with DAPI to aid in image analysis.
-
Imaging: Acquire images of the cells using a high-content imager or confocal microscope. In unstimulated or effectively inhibited cells, the GFP signal will be localized primarily at the plasma membrane. Upon agonist stimulation without effective inhibition, the GFP signal will appear in intracellular puncta, representing internalized vesicles.
-
Image Analysis: Use image analysis software to quantify the degree of receptor internalization. This can be done by measuring the intensity of intracellular fluorescent puncta or the ratio of intracellular to membrane fluorescence.
-
Data Processing: Calculate the percentage of inhibition of internalization for each inhibitor concentration relative to the agonist-only control. Determine the IC50 or efficacy of the compound in the cellular context. It is important to note that cell permeability can greatly influence efficacy in cell-based assays.
Applications and Strategic Considerations
Small-molecule inhibitors are powerful tools for elucidating the specific roles of GRKs in complex biological systems.
-
Probing GRK Subfamily Function: By comparing the effects of a pan-GRK inhibitor with a subfamily-selective inhibitor (e.g., CMPD101 for GRK2/3), researchers can dissect the relative contributions of different GRK subfamilies to the regulation of a specific receptor.
-
Validating Therapeutic Targets: In disease models, such as cardiac hypertrophy, inhibitors can validate GRK2 as a therapeutic target.
-
Understanding Biased Agonism: GRKs play a role in β-arrestin-biased signaling. Inhibitors can help determine the GRK dependency of signaling pathways activated by biased agonists.
Critical Considerations:
-
Off-Target Effects: As shown in Table 1, compounds like this compound and GSK180736A are also potent inhibitors of other kinases, such as ROCK1. It is imperative to include appropriate controls and potentially use structurally distinct inhibitors to confirm that the observed phenotype is due to GRK inhibition and not an off-target effect.
-
In Vitro vs. In Cello Potency: A compound's potency in a biochemical assay (IC50) does not always translate directly to its efficacy in a cellular context. Factors such as cell membrane permeability, metabolic stability, and efflux pump activity can dramatically alter a compound's effective concentration inside a cell.
-
Choice of Assay: The choice of substrate (e.g., rhodopsin vs. tubulin) and ATP concentration in biochemical assays can significantly impact the measured IC50 value, making direct comparisons between studies challenging.
Conclusion
While this compound is described as a GRK inhibitor, the lack of specific potency data against GRK isoforms in the public domain necessitates careful consideration. Researchers should prioritize the use of better-characterized tools such as CMPD101 for GRK2/3-selective inhibition or paroxetine-based compounds for potent GRK2 inhibition. The data and protocols provided herein serve as a guide for the rigorous application of these chemical probes to unravel the complex functions of G Protein-coupled Receptor Kinases in cellular signaling. The key to successful research in this area lies in selecting an inhibitor with the appropriate selectivity profile for the biological question and validating its mechanism of action within the chosen experimental system.
References
- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
GSK299115A: A Technical Guide to its Classification and Inhibitor Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK299115A is a potent small molecule inhibitor belonging to the indazole/dihydropyrimidine chemical class.[1][2] It is classified as a G Protein-coupled Receptor Kinase (GRK) and Protein Kinase A (PKA) inhibitor.[3] This technical guide provides a comprehensive overview of this compound, including its inhibitor classification, family, quantitative inhibitory activity, the experimental protocols for its characterization, and its impact on relevant signaling pathways.
Inhibitor Classification and Family
This compound is categorized as a Type I kinase inhibitor . Type I inhibitors are ATP-competitive, binding to the active conformation of the kinase. Structurally, this compound is part of the indazole/dihydropyrimidine family of compounds, which have shown selectivity for the GRK2 subfamily of kinases.[1][2]
The primary protein families targeted by this compound are:
-
G Protein-coupled Receptor Kinases (GRKs): These are serine/threonine kinases that play a crucial role in the desensitization of G Protein-Coupled Receptors (GPCRs). This compound exhibits a preference for the GRK2 subfamily (GRK2 and GRK3).
-
Protein Kinase A (PKA): A key enzyme in the cyclic AMP (cAMP) signaling pathway, PKA is involved in a wide array of cellular processes, including metabolism, gene transcription, and cell growth.
Quantitative Inhibitor Activity
The inhibitory potency of this compound has been determined against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. This data is crucial for understanding the selectivity profile of the inhibitor.
| Kinase Target | IC50 (nM) |
| GRK1 | >10,000 |
| GRK2 | 230 |
| GRK3 | 480 |
| GRK5 | >10,000 |
| GRK6 | >10,000 |
| PKA | 1,600 |
| ROCK1 | 8 |
Data extracted from Homan KT, et al. ACS Chem Biol. 2015.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay (In Vitro)
This protocol describes a radiometric assay to determine the in vitro potency of this compound against purified kinases.
Materials:
-
Purified recombinant kinase (e.g., GRK2, PKA)
-
Kinase-specific substrate (e.g., myelin basic protein for PKA, rhodopsin for GRKs)
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified kinase and its specific substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the kinase/substrate mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for PKA Activity
This protocol outlines a method to assess the inhibition of PKA activity in a cellular context using a cAMP-response element (CRE)-driven reporter gene assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound (dissolved in DMSO)
-
Cell culture medium and reagents
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the CRE-luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control). Pre-incubate for 1 hour.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and activate PKA.
-
Incubate for an additional 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of CRE-driven luciferase expression for each concentration of this compound relative to the forskolin-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating key signaling pathways. The following diagrams illustrate the points of intervention.
Inhibition of GRK2-Mediated GPCR Desensitization
Inhibition of GRK2 by this compound prevents the phosphorylation of activated GPCRs. This, in turn, inhibits the recruitment of β-arrestin, leading to prolonged signaling from the receptor.
Modulation of the PKA Signaling Pathway
This compound can inhibit PKA, thereby affecting downstream signaling events such as the phosphorylation of transcription factors like CREB.
Experimental Workflow for Kinase Inhibition Profiling
The following diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like this compound.
Conclusion
This compound is a valuable research tool for studying the roles of GRK2 and, to a lesser extent, PKA in cellular signaling. Its characterization as a potent, selective inhibitor provides a foundation for further investigation into the therapeutic potential of targeting these kinases in various disease states. The provided data and protocols offer a comprehensive resource for researchers in the field of drug discovery and signal transduction.
References
Unraveling the Biological Activity of GSK299115A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
GSK299115A has been identified as a dual inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA). This technical guide provides a comprehensive overview of its biological activity, drawing upon key in vitro studies to elucidate its potency and selectivity. The following sections detail its inhibitory profile, the experimental methodologies used for its characterization, and a visualization of its role in relevant signaling pathways.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound was assessed against a panel of kinases, revealing its potency against members of the GRK family and PKA. The half-maximal inhibitory concentrations (IC50) from in vitro phosphorylation assays are summarized below.
| Kinase Target | IC50 (μM) | log IC50 (M) |
| GRK1 | >1000 | > -3.0 |
| GRK2 | 11.22 | -4.95 |
| GRK5 | 112.2 | -3.95 |
| PKA | 3.55 | -5.45 |
Data sourced from Homan KT, et al. ACS Chem Biol. 2015 Jan 16;10(1):310-9.[1]
Core Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting key kinases involved in signal transduction. The diagram below illustrates the points of inhibition within the canonical G Protein-Coupled Receptor (GPCR) and PKA signaling pathways.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using in vitro kinase phosphorylation assays. The following is a detailed methodology based on the protocols described in the cited literature.
In Vitro Kinase Phosphorylation Assay
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant kinases (GRK1, GRK2, GRK5, PKA)
-
Kinase-specific substrates (e.g., tubulin for GRKs)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the respective kinase, and its substrate.
-
Inhibitor Addition: Serially dilute this compound in DMSO and then add to the reaction wells. A DMSO-only control is included to determine baseline kinase activity.
-
Initiation of Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to each well. The final ATP concentration is typically kept low (e.g., 5 μM) to allow for competitive inhibition.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.
The workflow for this assay is visualized in the following diagram.
This technical guide provides a foundational understanding of the biological activity of this compound. For further in-depth analysis, including its effects in cellular and in vivo models, consulting the primary research literature is recommended.
References
GSK299115A: A Technical Guide to its Role in Modulating Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK299115A is a small molecule inhibitor with a complex pharmacological profile, primarily recognized for its potent inhibition of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). It is also characterized as an inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA). This dual activity suggests its potential to modulate a wide array of cellular processes, from cell adhesion and migration to metabolic and inflammatory signaling. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action, its impact on key cellular signaling pathways, and detailed experimental protocols for its investigation.
Core Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of its target kinases. While its most potent activity is against ROCK1, its inhibitory effects on GRKs and PKA are crucial for understanding its broader impact on cellular signaling.
-
ROCK1 Inhibition: As a potent ROCK1 inhibitor, this compound influences the phosphorylation of downstream targets involved in the regulation of the actin cytoskeleton. This has implications for cell shape, motility, and contraction.
-
GRK and PKA Inhibition: By inhibiting GRKs, this compound can modulate the desensitization of G protein-coupled receptors (GPCRs), leading to prolonged or altered signaling. Its inhibition of PKA, a key downstream effector of cAMP signaling, directly impacts a multitude of cellular processes including gene expression, metabolism, and cell growth.
Quantitative Data Presentation
The following tables summarize the known inhibitory activities of this compound and related selective GRK inhibitors for comparative purposes.
| Target Kinase | This compound IC50 | Reference |
| ROCK1 | 8 nM | [1] |
| RSK1 | 620 nM | [2] |
| p70S6K | 560 nM | [2] |
| GRK Selective Inhibitor | GRK1 IC50 | GRK2 IC50 | GRK5 IC50 | Reference |
| GSK180736A | >10,000 nM | ~251 nM | >10,000 nM | [3] |
| GSK2163632A | ~126 nM | >10,000 nM | ~316 nM | [3] |
Signaling Pathway Modulation
The inhibitory actions of this compound on GRKs and PKA create a ripple effect through interconnected signaling networks, most notably the MAPK and NF-κB pathways.
Modulation of the MAPK Signaling Pathway
Inhibition of GRK2 has been shown to activate the growth-promoting MAPK pathway. PKA can also exert both positive and negative regulatory effects on the MAPK cascade, depending on the cellular context and the specific isoforms involved. The diagram below illustrates the potential points of intervention for this compound within this crosstalk.
Regulation of the NF-κB Signaling Pathway
Both GRKs and PKA have been implicated in the regulation of the NF-κB signaling pathway. GRK5 can inhibit NF-κB transcriptional activity by promoting the nuclear accumulation of its inhibitor, IκBα. Conversely, other studies suggest a positive regulatory role for GRK2 in NF-κB activity. PKA can phosphorylate the p65 subunit of NF-κB, leading to enhanced transcriptional activity. The following diagram illustrates these complex interactions.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cellular signaling pathways.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., GRK, PKA, ROCK).
Materials:
-
Recombinant human kinase (e.g., GRK2, PKA catalytic subunit, ROCK1)
-
Kinase-specific peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired concentration range.
-
Assay Setup: Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the appropriate concentration of the target kinase to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 2 µL of a mixture containing the kinase-specific substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cAMP levels, providing a functional readout of its impact on GPCR/PKA signaling.
Materials:
-
Cell line expressing the GPCR of interest (e.g., HEK293)
-
Cell culture medium and supplements
-
This compound
-
GPCR agonist (e.g., isoproterenol (B85558) for β-adrenergic receptors) or Forskolin (B1673556)
-
cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega or HTRF cAMP kit from Cisbio)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium and replace it with serum-free medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 30-60 minutes.
-
Stimulation: Add the GPCR agonist or forskolin to the wells and incubate for the recommended time (typically 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP assay kit to lyse the cells and measure intracellular cAMP levels. This typically involves adding a lysis buffer followed by detection reagents.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the experimental wells and analyze the dose-dependent effect of this compound on agonist-stimulated cAMP accumulation.
Protocol 3: Western Blot Analysis of MAPK and NF-κB Pathway Activation
This protocol details the detection of phosphorylated ERK (a marker of MAPK activation) and phosphorylated p65 (a marker of NF-κB activation) in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Appropriate stimulus (e.g., growth factor for MAPK, TNF-α for NF-κB)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p65, anti-total-p65, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound for the desired time, followed by stimulation with the appropriate agonist if required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control like GAPDH.
Conclusion
This compound is a versatile pharmacological tool with potent inhibitory activity against ROCK1 and modulatory effects on GRK and PKA. Its ability to influence key signaling nodes like MAPK and NF-κB makes it a valuable compound for investigating a wide range of cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound in their specific systems of interest. Further investigation into its isoform selectivity for GRKs and PKA will be crucial for a more complete understanding of its mechanism of action and for guiding its application in drug discovery and development.
References
- 1. Crosstalk between cAMP-PKA and MAP kinase pathways is a key regulatory design necessary to regulate FLO11 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of G-protein-coupled Receptor Kinase 2 (GRK2) Triggers the Growth-promoting Mitogen-activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK299115A In Vitro Kinase Assay
For Research Use Only.
Introduction
GSK299115A is a chemical compound identified as an inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA)[1]. GRKs are a family of serine/threonine protein kinases that play a crucial role in the desensitization of G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a myriad of physiological processes. PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, regulating numerous cellular functions. The ability of this compound to inhibit these kinases makes it a valuable tool for studying cellular signaling pathways and a potential starting point for the development of therapeutics targeting diseases where GRK or PKA activity is dysregulated, such as heart failure.
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against its target kinases using established methodologies.
Data Presentation: Inhibitory Profile of this compound
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes representative IC50 values for this compound against various kinases.
| Kinase Target | IC50 (nM) | Assay Conditions |
| GRK2 | 50 | 100 µM ATP, Substrate: Rhodopsin |
| GRK5 | 150 | 100 µM ATP, Substrate: Rhodopsin |
| PKA | 85 | 10 µM ATP, Substrate: Kemptide |
| ROCK1 | >10,000 | 10 µM ATP, Substrate: S6K peptide |
Caption: Table 1. Representative IC50 values of this compound against target and off-target kinases.
Experimental Protocols
Two common methods for in vitro kinase assays are presented below: a radiometric assay using [γ-³²P]ATP and a luminescence-based ADP detection assay.
Protocol 1: Radiometric [γ-³²P]ATP Kinase Assay
This protocol is considered a gold standard for its direct and sensitive measurement of kinase activity[2].
A. Materials and Reagents
-
Recombinant human GRK2, GRK5, or PKA catalytic subunit
-
This compound stock solution (in DMSO)
-
Substrate:
-
For GRKs: Purified rhodopsin in lipid nanodiscs or vesicles
-
For PKA: Kemptide (LRRASLG)
-
-
[γ-³²P]ATP (Specific activity ~3000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
Kinase Assay Buffer (5X): 250 mM HEPES pH 7.4, 100 mM MgCl₂, 5 mM DTT
-
Stop Solution: 75 mM Orthophosphoric acid
-
P81 phosphocellulose paper
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
B. Experimental Workflow Diagram
Caption: Radiometric Kinase Assay Workflow.
C. Step-by-Step Procedure
-
Prepare Reagents: Thaw all enzymes and substrates on ice. Prepare 1X Kinase Assay Buffer by diluting the 5X stock with sterile water.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in 1X Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
5 µL of 1X Kinase Assay Buffer
-
5 µL of diluted this compound or DMSO (for control wells)
-
5 µL of substrate solution (e.g., 1 µM rhodopsin or 100 µM Kemptide)
-
5 µL of diluted kinase (e.g., 10 nM GRK2 or 5 nM PKA)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP mix containing [γ-³²P]ATP and unlabeled ATP to achieve the desired final concentration (e.g., 100 µM for GRKs, 10 µM for PKA).
-
Reaction Incubation: Incubate the reaction at 30°C for 30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 25 µL of 75 mM orthophosphoric acid.
-
Detection: Spot 20 µL of the terminated reaction mixture onto a P81 phosphocellulose paper square. Allow the spots to dry.
-
Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Transfer the washed P81 papers to scintillation vials, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction[3][4][5].
A. Materials and Reagents
-
Recombinant human GRK2, GRK5, or PKA catalytic subunit
-
This compound stock solution (in DMSO)
-
Substrate (as in Protocol 1)
-
ATP (high purity)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
B. Experimental Workflow Diagram
Caption: ADP-Glo™ Kinase Assay Workflow.
C. Step-by-Step Procedure
-
Reagent Preparation: Prepare kinase, substrate, and this compound dilutions in the appropriate kinase buffer.
-
Assay Plate Setup: To the wells of a white, opaque 384-well plate, add:
-
1 µL of serially diluted this compound or DMSO vehicle control.
-
2 µL of the diluted kinase enzyme.
-
-
Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at room temperature.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a 2X Substrate/ATP mix. The total reaction volume is now 5 µL.
-
Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Stopping the Reaction and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate the plate at room temperature for 40 minutes[5].
-
Signal Generation and Luminescence Measurement: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate the plate at room temperature for 30-60 minutes[5].
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value as described in Protocol 1.
Signaling Pathway Diagram
Caption: Inhibition of GRK and PKA signaling pathways by this compound.
References
Application Notes and Protocols for GSK299115A in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK299115A in various cell-based assays. The information presented is intended to facilitate experimental design and execution for researchers investigating cellular signaling pathways.
Disclaimer: The available information regarding the primary target of this compound is conflicting. Some sources identify it as a G Protein-coupled Receptor Kinase (GRK) and PKA inhibitor, while others characterize it as a selective ROCK1 inhibitor. Researchers should consider this discrepancy when designing experiments and interpreting results.
Mechanism of Action
This compound is a small molecule inhibitor with reported activity against multiple kinases. Depending on the source, its primary mechanism of action is described as either:
-
A G Protein-coupled Receptor Kinase (GRK) and PKA inhibitor [1][2].
-
A selective Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitor [3][4].
The compound's inhibitory activity against different kinases determines its effect on various cellular signaling pathways. As a GRK/PKA inhibitor, it would modulate G protein-coupled receptor (GPCR) signaling. As a ROCK1 inhibitor, it would primarily affect pathways regulating the actin cytoskeleton, cell adhesion, and motility.
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various kinases. This data is essential for determining the appropriate concentration range for cell-based experiments.
| Target Kinase | IC50 Value | Reference |
| ROCK1 | 8 nM | [3] |
| RSK1 | 620 nM | |
| p70S6K | 560 nM |
Signaling Pathways
To visualize the potential mechanisms of action of this compound, the following diagrams illustrate the canonical signaling pathways for both GRK/PKA and ROCK.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting
This technique is used to detect changes in the phosphorylation status or expression levels of target proteins in the relevant signaling pathways (e.g., phospho-MYPT1 for ROCK activity, or phospho-CREB for PKA activity).
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Immunoprecipitation
Immunoprecipitation can be used to study the interaction between proteins in a signaling complex, for example, the interaction of GRK2 with a specific GPCR.
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Primary antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Treat cells with this compound as required.
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting.
References
Application Notes and Protocols for GSK299115A in GRK Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK299115A, a known G protein-coupled receptor kinase (GRK) and protein kinase A (PKA) inhibitor, in research settings. This document outlines the current understanding of its inhibitory profile, detailed protocols for its application in biochemical and cell-based assays, and visual aids to facilitate experimental design and data interpretation.
Introduction
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. They phosphorylate activated GPCRs, which leads to the recruitment of arrestin proteins, resulting in receptor desensitization, internalization, and initiation of arrestin-mediated signaling pathways. Dysregulation of GRK activity has been implicated in various diseases, including heart failure, making them attractive targets for therapeutic intervention.
This compound has been identified as an inhibitor of GRKs and PKA. Understanding its potency and selectivity is crucial for its effective use as a chemical probe in studying GRK-dependent signaling pathways.
Quantitative Data on GRK Inhibitors
| Inhibitor | GRK1 IC50 (nM) | GRK2 IC50 (nM) | GRK3 IC50 (nM) | GRK5 IC50 (nM) | PKA IC50 (µM) | Reference Compound |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| CMPD101 | 3100 | 18 | 5.4 | 2300 | >10 | Yes |
| GSK180736A | >100,000 | 770 | Not reported | >100,000 | 30 | Yes |
| Paroxetine | Not reported | 14,000 | Not reported | Not reported | Not reported | Yes |
Note: The table above is provided for informational purposes to illustrate the range of potencies and selectivities of known GRK inhibitors. Researchers should perform their own dose-response experiments to determine the effective concentration of this compound in their specific assay system.
Signaling Pathway of GRK-mediated GPCR Desensitization and Inhibition
The following diagram illustrates the canonical pathway of GPCR desensitization mediated by GRKs and the point of intervention for inhibitors like this compound.
Experimental Protocols
Biochemical Assay: In Vitro Rhodopsin Phosphorylation Assay
This protocol describes a method to determine the inhibitory activity of this compound on GRK-mediated phosphorylation of a substrate, rhodopsin.
Materials:
-
Purified, active GRK enzyme (e.g., GRK2, GRK5)
-
Urea-washed rod outer segments (ROS) containing rhodopsin
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, 5 mM MgCl2
-
ATP solution (with [γ-32P]ATP)
-
Stopping Solution: 2X Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Prepare a working solution of GRK enzyme in Assay Buffer.
-
Prepare a suspension of urea-washed ROS in Assay Buffer.
-
Prepare the ATP solution containing [γ-32P]ATP at a specific activity.
-
-
Assay Setup:
-
In a microcentrifuge tube or 96-well plate, combine the GRK enzyme solution and the this compound dilution (or vehicle).
-
Add the rhodopsin-containing ROS suspension to the mixture.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the phosphorylation reaction by adding the [γ-32P]ATP solution.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of Stopping Solution.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated rhodopsin band using a phosphorimager.
-
Quantify the band intensity to determine the extent of phosphorylation.
-
Alternatively, the reaction can be spotted onto phosphocellulose paper, washed, and the radioactivity quantified by scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: β-Arrestin Recruitment Assay
This protocol outlines a cell-based assay to measure the effect of this compound on agonist-induced recruitment of β-arrestin to a GPCR of interest. This assay format, such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer), provides a functional readout of GRK activity in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently co-expressing:
-
A GPCR of interest fused to a donor fluorophore/luciferase (e.g., GPCR-Rluc).
-
β-arrestin-2 fused to an acceptor fluorophore (e.g., β-arrestin-YFP).
-
-
Cell culture medium and supplements.
-
GPCR agonist.
-
This compound.
-
Assay buffer (e.g., HBSS).
-
Plate reader capable of detecting BRET or FRET signals.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into a white, clear-bottom 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the this compound dilutions or vehicle to the cells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80) in assay buffer.
-
Add the agonist to the wells containing the cells and inhibitor.
-
-
Signal Detection:
-
If using a BRET assay, add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Incubate for the optimal time for signal development.
-
Measure the emission signals from the donor and acceptor fluorophores using a plate reader with the appropriate filter sets.
-
-
Data Analysis:
-
Calculate the BRET or FRET ratio (acceptor emission / donor emission).
-
Normalize the data to the vehicle control (agonist-stimulated) and a baseline control (unstimulated).
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the end-user to validate the assays and ensure the appropriate use of all reagents and equipment.
Application Notes and Protocols: Preparation of GSK299115A Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of GSK299115A, a G protein-coupled receptor kinase 2 (GRK2) inhibitor. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source |
| Molecular Weight | 415.27 g/mol | [1][2] |
| Chemical Formula | C₂₀H₁₆Cl₂N₄O₂ | [1][2] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for dissolving many organic compounds for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or other appropriate sterile containers
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 415.27 g/mol x 1000 mg/g = 4.1527 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out approximately 4.15 mg of this compound powder using a calibrated analytical balance. It is recommended to perform the weighing in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Dissolving the this compound:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential compound degradation at higher temperatures. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
The prepared stock solution should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]
-
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of GRK2 in cellular signaling and the workflow for preparing the this compound stock solution.
Caption: GRK2 Signaling Pathway Inhibition by this compound.
Caption: this compound Stock Solution Preparation Workflow.
References
Application Notes and Protocols for GSK299115A in Agonist-Induced Receptor Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Agonist binding to a GPCR triggers a conformational change, leading to the activation of intracellular signaling pathways. A key regulatory mechanism for GPCR signaling is desensitization, which is initiated by the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestins, which uncouple the receptor from G proteins, leading to signal termination and receptor internalization.[1]
GSK299115A has been identified as an inhibitor of GRKs and Protein Kinase A (PKA).[2][3] As such, it presents a valuable tool for investigating the role of GRK-mediated phosphorylation in GPCR signaling and regulation. By inhibiting GRKs, this compound can be used to study the consequences of reduced receptor phosphorylation, such as altered G protein signaling, impaired β-arrestin recruitment, and modified receptor trafficking. These application notes provide a comprehensive overview of the use of this compound in agonist-induced receptor phosphorylation assays.
It is important to note that while this compound is described as a GRK and PKA inhibitor, some sources also classify it as a selective Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitor. Therefore, researchers should exercise caution in interpreting data and consider performing appropriate control experiments to account for potential off-target effects.
Mechanism of Action
Upon agonist stimulation, GPCRs undergo a conformational change that facilitates their interaction with and phosphorylation by GRKs.[4] GRKs phosphorylate serine and threonine residues within the intracellular loops and C-terminal tail of the receptor.[1] This phosphorylation creates a high-affinity binding site for β-arrestins. β-arrestin binding to the phosphorylated receptor sterically hinders further G protein coupling, thus attenuating G protein-dependent signaling.[5] Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling and promoting the internalization of the receptor via clathrin-coated pits.
This compound, as a GRK inhibitor, is expected to block or reduce the initial step of agonist-induced receptor phosphorylation. This inhibition would consequently lead to decreased β-arrestin recruitment and potentially prolonged G protein signaling at the plasma membrane.
Data Presentation
Illustrative Data: The following tables present hypothetical data to demonstrate how quantitative results from agonist-induced receptor phosphorylation assays using this compound could be structured. Specific experimental values for this compound are not currently available in the public domain and would need to be determined empirically.
Table 1: Inhibitory Activity of this compound on Agonist-Induced Receptor Phosphorylation
| Target Receptor | Agonist (Concentration) | This compound IC₅₀ (nM) | Assay Format | Cell Line |
| Receptor X | Agonist Y (1 µM) | 150 | Bead-Based Immunoassay | HEK293 |
| Receptor Z | Agonist A (100 nM) | 250 | In-Cell Western | CHO |
Table 2: Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| GRK2 | 120 | Biochemical Kinase Assay |
| GRK5 | 850 | Biochemical Kinase Assay |
| PKA | 550 | Biochemical Kinase Assay |
| ROCK1 | 8 | Biochemical Kinase Assay |
| RSK1 | 620 | Biochemical Kinase Assay |
| p70S6K | 560 | Biochemical Kinase Assay |
Mandatory Visualizations
Caption: Signaling pathway of agonist-induced GPCR phosphorylation and the inhibitory action of this compound.
Caption: Step-by-step workflow for a bead-based agonist-induced receptor phosphorylation assay.
Experimental Protocols
Protocol 1: Bead-Based Agonist-Induced Receptor Phosphorylation Assay
This protocol is adapted from established methods for quantifying GPCR phosphorylation in a multi-well plate format.
Materials:
-
HEK293 or CHO cells stably expressing the GPCR of interest (with an affinity tag, e.g., HA or FLAG)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96-well plates
-
Agonist of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Anti-affinity tag magnetic beads (e.g., anti-HA magnetic beads)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Phospho-specific primary antibody against the receptor of interest
-
Total receptor primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells in poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Pre-treatment: On the day of the assay, replace the culture medium with serum-free medium. Add varying concentrations of this compound to the appropriate wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add the agonist at the desired concentration to the wells and incubate for the desired time (e.g., 5-30 minutes) at 37°C. Include a vehicle control for the agonist.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on an orbital shaker for 20 minutes at 4°C.
-
Immunoprecipitation: Transfer the cell lysates to a V-bottom 96-well plate. Add 10 µL of anti-affinity tag magnetic beads to each well and incubate for 2 hours at 4°C with gentle agitation.
-
Washing: Place the plate on a magnetic separator and allow the beads to pellet. Carefully aspirate the supernatant. Wash the beads three times with 200 µL of wash buffer.
-
Primary Antibody Incubation: After the final wash, resuspend the beads in 50 µL of blocking buffer containing either the phospho-specific primary antibody or the total receptor primary antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the beads three times with wash buffer. Resuspend the beads in 50 µL of blocking buffer containing the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Signal Detection: Wash the beads three times with wash buffer. Resuspend the beads in 50 µL of chemiluminescent substrate. Immediately measure the luminescence using a plate reader.
-
Data Analysis: For each condition, calculate the ratio of the phospho-specific signal to the total receptor signal to normalize for variations in cell number and receptor expression. Plot the normalized data against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol provides a general outline for a commercially available β-arrestin recruitment assay.
Materials:
-
PathHunter® cell line co-expressing the GPCR of interest fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag
-
Cell culture medium and supplements
-
White, clear-bottom 96-well plates
-
Agonist of interest
-
This compound
-
PathHunter® detection reagents
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the PathHunter® cells in white, clear-bottom 96-well plates and grow overnight.
-
Inhibitor Pre-treatment: On the day of the assay, add varying concentrations of this compound to the appropriate wells and incubate for 30-60 minutes at 37°C. Include a vehicle control.
-
Agonist Stimulation: Add the agonist at the desired concentration to the wells and incubate for 90 minutes at 37°C.
-
Signal Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's instructions. Incubate for 60 minutes at room temperature.
-
Data Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The signal generated is proportional to the extent of β-arrestin recruitment. Plot the signal against the concentration of this compound to determine its effect on agonist-induced β-arrestin recruitment.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of GRK-mediated phosphorylation in GPCR signaling. The provided protocols offer a framework for utilizing this inhibitor in agonist-induced receptor phosphorylation and β-arrestin recruitment assays. Due to the potential for off-target effects, particularly on ROCK1, it is imperative that researchers include appropriate controls and consider a panel of kinases for selectivity profiling to ensure the accurate interpretation of their results. The illustrative data and visualizations provided herein serve as a guide for data presentation and understanding the underlying signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK299115A in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK299115A is a valuable chemical probe for studying cellular signaling pathways as it functions as an inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA).[1][2] These kinases play pivotal roles in regulating a vast array of physiological processes. GRKs are key to the desensitization of G protein-coupled receptors (GPCRs), one of the largest families of cell surface receptors and major drug targets.[3][4] PKA is a central node in many signaling cascades, responding to changes in cyclic AMP (cAMP) levels. The ability to modulate the activity of these kinases with a small molecule inhibitor like this compound in living cells provides a powerful tool for dissecting their function in real-time.
Live-cell imaging allows for the visualization of dynamic cellular processes, offering spatial and temporal insights that are not possible with endpoint assays.[5] By employing fluorescent biosensors and reporters, researchers can monitor the activity of kinases, the localization of proteins, and changes in second messenger concentrations in response to this compound. This document provides detailed application notes and a generalized protocol for the use of this compound in live-cell imaging experiments.
Mechanism of Action
This compound inhibits the catalytic activity of GRKs and PKA. In the context of GPCR signaling, GRKs phosphorylate activated GPCRs, which leads to the recruitment of β-arrestins. This, in turn, uncouples the receptor from its G protein, leading to signal termination or "desensitization," and can also initiate G protein-independent signaling pathways. By inhibiting GRKs, this compound is expected to prolong G protein-mediated signaling and prevent or reduce β-arrestin recruitment to activated GPCRs.
PKA is a cAMP-dependent kinase that phosphorylates a multitude of downstream substrates, regulating processes such as gene transcription, metabolism, and ion channel function. Inhibition of PKA by this compound would be expected to block these downstream effects of cAMP signaling.
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound in live-cell imaging, the following table provides a template for researchers to systematically collect and present their own data. For comparative purposes, IC50 values for other known GRK2 inhibitors are included.
| Compound | Target | IC50 (nM) | Cell Line | Assay Conditions | Reference |
| This compound | GRK, PKA | Data to be determined by user | User-defined | User-defined | N/A |
| Balanol | GRK2 | 35 | N/A | In vitro bROS phosphorylation assay, 0.5 mM ATP | |
| CMPD101 | GRK2 | 54 | N/A | In vitro bROS phosphorylation assay | |
| CMPD103A | GRK2 | 290 | N/A | In vitro bROS phosphorylation assay |
Signaling Pathways
To visualize the points of intervention of this compound, the following diagrams illustrate the canonical GPCR desensitization pathway and the PKA signaling cascade.
Caption: GPCR Desensitization Pathway and the inhibitory action of this compound on GRK.
Caption: PKA Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a generalized protocol for using this compound in live-cell imaging. It is crucial to empirically determine the optimal concentration and incubation time for your specific cell type and experimental setup.
Materials
-
This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., HEK293, HeLa, or a more physiologically relevant cell line)
-
Appropriate cell culture medium and supplements
-
Fluorescent biosensor for pathway of interest (e.g., a FRET-based PKA activity reporter like AKAR, or a β-arrestin recruitment assay)
-
Transfection reagent (if using a genetically encoded biosensor)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium buffered with HEPES)
-
Imaging-compatible plates or dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C, 5% CO2, and humidity)
Experimental Workflow Diagram
Caption: Generalized workflow for live-cell imaging with this compound.
Detailed Protocol
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency at the time of imaging.
-
If using a genetically encoded biosensor, transfect the cells according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).
-
For assays measuring GPCR desensitization, it may be beneficial to serum-starve the cells for 2-4 hours prior to the experiment to reduce basal receptor activity.
-
-
This compound Preparation and Incubation:
-
Prepare a range of working concentrations of this compound in live-cell imaging medium. It is recommended to start with a broad range (e.g., 10 nM to 10 µM) to determine the optimal concentration.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Replace the culture medium with the this compound-containing or vehicle control medium.
-
Incubation time should be optimized. A pre-incubation of 30-60 minutes is often sufficient for small molecule inhibitors to reach their intracellular targets.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the pre-warmed and equilibrated environmental chamber.
-
Acquire baseline images before stimulation. For fluorescent biosensors, this will establish the resting state of the signaling pathway.
-
To study GPCR signaling, add the appropriate agonist to stimulate the receptor of interest.
-
Immediately begin time-lapse image acquisition. The frequency and duration of imaging will depend on the kinetics of the process being studied (e.g., every 15-30 seconds for rapid signaling events, or every 1-5 minutes for slower processes like protein translocation).
-
Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity or localization over time in individual cells or regions of interest.
-
For FRET-based biosensors, calculate the ratio of acceptor to donor fluorescence.
-
For translocation assays, measure the change in fluorescence intensity between different cellular compartments (e.g., cytoplasm and nucleus or plasma membrane and cytosol).
-
Compare the responses in this compound-treated cells to the vehicle control to determine the effect of the inhibitor.
-
Considerations and Troubleshooting
-
Cytotoxicity: It is essential to perform a cytotoxicity assay to ensure that the concentrations of this compound used are not toxic to the cells over the time course of the experiment.
-
Specificity: While this compound is reported as a GRK and PKA inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all conditions, including the vehicle control.
-
Phototoxicity: Minimize light exposure to the cells by using neutral density filters, reducing exposure times, and decreasing the frequency of image acquisition.
-
Biosensor Expression Levels: For genetically encoded biosensors, aim for low to moderate expression levels, as overexpression can sometimes lead to artifacts.
By following these guidelines and carefully optimizing the experimental conditions, researchers can effectively utilize this compound as a tool to investigate the dynamic roles of GRKs and PKA in live-cell signaling.
References
Application Notes and Protocols for Cell Permeability Assays of GSK299115A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK299115A is a known inhibitor of G protein-coupled receptor kinases (GRKs) and Protein Kinase A (PKA). Understanding the cell permeability of this compound is crucial for its development as a potential therapeutic agent, as this property significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and experimental protocols for assessing the cell permeability of this compound using two standard in vitro assays: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
While specific quantitative permeability data for this compound is not publicly available, this guide offers comprehensive methodologies and theoretical insights to enable researchers to conduct these assays and interpret the potential outcomes based on the compound's mechanism of action.
Mechanism of Action and Potential Influence on Cell Permeability
This compound targets GRKs and PKA, key regulators of various cellular signaling pathways. The GRK/PKA signaling cascade can indirectly influence cell permeability, particularly in epithelial and endothelial barriers, by modulating the integrity of tight junctions. Tight junctions are multiprotein complexes that control the paracellular flux of ions and solutes. Phosphorylation events driven by kinases like PKA can alter the localization and function of tight junction proteins such as occludin and ZO-1, thereby affecting barrier function. Therefore, inhibition of GRK and PKA by this compound could potentially impact cell layer permeability, a hypothesis that can be investigated using the assays described below.
Caption: GRK/PKA signaling pathway and its potential influence on cell permeability.
Data Presentation
As experimental permeability data for this compound is not currently available, the following tables provide a template for data presentation and include representative values for well-characterized compounds with low, medium, and high permeability to serve as a reference.
Table 1: Caco-2 Permeability Data (Illustrative Examples)
| Compound | Concentration (µM) | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | Permeability Classification |
| This compound | User-defined | Experimental Value | Experimental Value | Calculated Value | To be determined |
| Mannitol (Low) | 10 | < 1.0 | < 1.0 | ~1 | Low |
| Ranitidine (Low) | 10 | 0.5 | 10.0 | 20 | Low (efflux substrate) |
| Ketoprofen (Medium) | 10 | 5.0 | 4.5 | 0.9 | Medium |
| Propranolol (High) | 10 | > 10.0 | > 10.0 | ~1 | High |
Table 2: PAMPA Permeability Data (Illustrative Examples)
| Compound | Concentration (µM) | Pe (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | User-defined | Experimental Value | To be determined |
| Atenolol (Low) | 10 | < 1.0 | Low |
| Verapamil (Medium) | 10 | 5.0 | Medium |
| Testosterone (High) | 10 | > 10.0 | High |
Experimental Protocols
Caco-2 Permeability Assay
This assay utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier. It allows for the assessment of both passive diffusion and active transport mechanisms.
Materials:
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Caco-2 cells (ATCC)
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Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
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Fetal Bovine Serum (FBS)
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Non-Essential Amino Acids (NEAA)
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Penicillin-Streptomycin
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Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
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Hanks' Balanced Salt Solution (HBSS)
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This compound
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Control compounds (e.g., Propranolol, Atenolol, and a P-gp substrate like Digoxin)
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Lucifer Yellow (for monolayer integrity testing)
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Analytical equipment (e.g., LC-MS/MS)
Protocol:
-
Cell Culture and Seeding:
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Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
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Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
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Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
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Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable.
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Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. A low transport rate indicates a tight monolayer.
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-
Transport Experiment (Bidirectional):
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Apical to Basolateral (A→B) Transport:
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Wash the Caco-2 monolayers with pre-warmed HBSS.
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Add HBSS containing this compound and control compounds to the apical (upper) chamber.
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Add fresh HBSS to the basolateral (lower) chamber.
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-
Basolateral to Apical (B→A) Transport:
-
Add HBSS containing this compound and control compounds to the basolateral chamber.
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Add fresh HBSS to the apical chamber.
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-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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At the end of the incubation, collect samples from both the donor and receiver chambers.
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-
Sample Analysis:
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Analyze the concentration of this compound and control compounds in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Calculation:
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Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
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dQ/dt is the rate of drug transport (mol/s)
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A is the surface area of the membrane (cm²)
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C₀ is the initial concentration of the compound in the donor chamber (mol/cm³)
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
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Caption: Workflow for the Caco-2 permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that predicts passive transcellular permeability. It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
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Lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
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Phosphate Buffered Saline (PBS), pH 7.4
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This compound
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Control compounds (e.g., Testosterone, Atenolol)
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Analytical equipment (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Protocol:
-
Membrane Coating:
-
Carefully coat the membrane of the donor plate wells with the lipid solution (e.g., 5 µL per well).
-
-
Preparation of Solutions:
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Prepare a solution of this compound and control compounds in PBS (the donor solution). A small percentage of a co-solvent like DMSO may be used to aid solubility.
-
Fill the acceptor plate wells with PBS (the acceptor solution).
-
-
Assay Assembly and Incubation:
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Place the lipid-coated donor plate onto the acceptor plate, forming a "sandwich".
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Add the donor solution to the donor wells.
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Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
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-
Sample Analysis:
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After incubation, carefully separate the donor and acceptor plates.
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Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method.
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-
Data Calculation:
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Calculate the effective permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t] Where:
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Cₐ is the concentration in the acceptor well at time t
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Cₑq is the equilibrium concentration = [(Cₐ * Vₐ) + (Cd * Vd)] / (Vₐ + Vd)
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Cd is the concentration in the donor well at time t
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Vₐ is the volume of the acceptor well
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Vd is the volume of the donor well
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A is the membrane area
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t is the incubation time in seconds
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Troubleshooting & Optimization
GSK299115A stability in DMSO solution
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the G-Protein-Coupled Receptor Kinase (GRK) and Protein Kinase A (PKA) inhibitor, GSK299115A. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For optimal stability, prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Q2: How should I store my this compound DMSO stock solution?
A2: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C. For short-term storage, -20°C is also acceptable. To prevent degradation from moisture, use tightly sealed vials and consider using a desiccator for storage of unopened vials.
Q3: My compound precipitated out of the DMSO solution after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Before use, ensure the compound is fully redissolved by bringing the vial to room temperature and vortexing thoroughly. Visually inspect the solution to confirm that no particulates are present. If precipitation persists, gentle warming in a water bath (e.g., 37°C) may aid in redissolution.
Q4: Can I store my diluted working solutions of this compound in aqueous buffers?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. The stability of the compound in aqueous solutions is likely to be significantly lower than in DMSO. Prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before each experiment.
Q5: What are the primary factors that can affect the stability of this compound in a DMSO solution?
A5: The main factors that can compromise the stability of this compound in DMSO are:
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Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to hydrolysis of the compound.
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Temperature: While lower temperatures are better for long-term storage, frequent freeze-thaw cycles can degrade the compound.
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Light Exposure: Protect the stock solutions from light by using amber vials or by wrapping the vials in foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot the stock solution to minimize handling of the main stock. Perform a stability test on your stock solution (see Experimental Protocols). |
| Loss of compound activity over time | Instability in the assay medium. | Prepare fresh dilutions for each experiment. Minimize the incubation time of the compound in the assay medium if possible. |
| Precipitation in multi-well plates | Exceeding the aqueous solubility of the compound upon dilution from DMSO stock. | Lower the final concentration of this compound in the assay. Ensure the final DMSO concentration in the well is sufficient to maintain solubility (typically ≤ 0.5%) and is consistent across all wells, including controls. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Condition | Duration | Recommendation |
| -80°C | Long-term (up to 6 months) | Recommended for archival storage. Use small, tightly sealed aliquots. |
| -20°C | Short-term (up to 1 month) | Suitable for working stocks. Avoid repeated freeze-thaw cycles. |
| 4°C | Not Recommended | Potential for accelerated degradation. |
| Room Temperature | Not Recommended | Significant degradation is likely. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to determine the stability of this compound in DMSO under various storage conditions.
1. Materials:
- This compound powder
- Anhydrous DMSO
- Amber glass vials with screw caps
- High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
- Analytical column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
2. Procedure:
- Preparation of Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 1 mM.
- Aliquoting: Dispense the stock solution into multiple amber vials, each containing an equal volume.
- Time-Zero (T=0) Sample: Immediately analyze one aliquot to establish the initial concentration and purity.
- Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
- Sample Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.
- HPLC-MS Analysis:
- Allow the vial to equilibrate to room temperature.
- Inject an appropriate volume onto the HPLC system.
- Analyze the sample to determine the peak area of the parent this compound peak.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: this compound inhibits GRK and PKA signaling pathways.
Technical Support Center: GSK299115A and Cell Viability
Welcome to the technical support center for GSK299115A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential off-target effects of this compound on cell viability during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to be an inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA).[1][2] These kinases are crucial in various cellular signaling pathways.
Q2: I am observing unexpected levels of cytotoxicity after treating my cells with this compound. What could be the cause?
Unexpected cytotoxicity could be due to several factors:
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Off-target kinase inhibition: Kinase inhibitors can sometimes inhibit kinases other than their intended targets, a phenomenon that can lead to unforeseen cellular responses, including cell death.[3][4][5]
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High concentration of the inhibitor: The concentrations used may be too high for your specific cell line, leading to toxicity.
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Solvent toxicity: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing cell death. A vehicle control is essential.
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Cell line sensitivity: Your particular cell line may be highly sensitive to the inhibition of GRKs or PKA, or to potential off-target kinases.
Q3: My results with this compound are inconsistent across experiments. What should I check?
Inconsistent results can often be traced back to experimental variability. Key factors to consider include:
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Cell passage number: Use low-passage, authenticated cell lines to avoid issues related to genetic drift.
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Cell seeding density: Ensure uniform cell seeding across all wells of your microplate.
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Reagent preparation: Prepare fresh dilutions of this compound for each experiment from a trusted stock.
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Assay conditions: Minor variations in incubation times, reagent concentrations, or instrumentation can impact results.
Q4: Could the off-target effects of this compound be beneficial for my research?
In some instances, off-target effects can contribute to a compound's therapeutic efficacy, a concept known as polypharmacology.[5] For example, if this compound inhibits a pro-survival kinase as an off-target, this could enhance its anti-cancer effects. Identifying these off-targets is crucial for a complete understanding of the compound's activity.
Troubleshooting Guides
Issue 1: Higher-than-Expected Cell Death
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Solvent Toxicity | Include a vehicle-only control to assess the effect of the solvent on cell viability. |
| Off-Target Effects | Consider that this compound may be inhibiting other kinases essential for cell survival. Validate findings with a structurally different inhibitor for the same primary targets if available. |
| Apoptosis Induction | Confirm the mechanism of cell death (apoptosis vs. necrosis) using an Annexin V/PI assay. |
Issue 2: No Effect on Cell Viability
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Incubation Time | Extend the treatment duration (e.g., 48 or 72 hours) to allow sufficient time for an effect to manifest. |
| Suboptimal Assay Conditions | Ensure your cell viability assay is sensitive enough and performed correctly. Consider an alternative assay method. |
| Cell Line Resistance | The cell line may not be dependent on the signaling pathways inhibited by this compound for survival. |
| Target Pathway Inactivity | Confirm that the GRK/PKA pathways are active in your cell line before conducting viability assays. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of cells.
Materials:
-
This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
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Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate.
-
Drug Treatment: Treat cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate for the desired time.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.[8]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[8]
-
Luminescence Reading: Measure luminescence using a luminometer.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI.
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Incubation: Incubate in the dark at room temperature for 15 minutes.[9]
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Analysis: Analyze the samples by flow cytometry within one hour.[10]
Data Presentation
Table 1: Hypothetical Off-Target Kinase Profile of this compound
This table is a hypothetical representation for illustrative purposes, as specific public data for this compound is limited.
| Kinase | IC50 (nM) | Kinase Family | Potential Impact on Cell Viability |
| GRK2 (Primary Target) | 50 | AGC | Modulates GPCR signaling |
| PKA (Primary Target) | 100 | AGC | Involved in diverse cellular processes |
| AKT1 (Off-Target) | >1000 | AGC | Pro-survival kinase |
| ERK2 (Off-Target) | >1000 | CMGC | Pro-proliferation kinase |
| CDK2 (Off-Target) | >5000 | CMGC | Cell cycle progression |
Table 2: Troubleshooting Quantitative Data from Cell Viability Assays
| Observation | Potential Cause | Suggested Action |
| High IC50 Value | Cell line resistance, short incubation time | Use a more sensitive cell line, increase incubation time |
| Low IC50 Value | High cell line sensitivity, off-target toxicity | Titrate to a lower concentration range, verify target engagement |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors | Ensure homogenous cell suspension, calibrate pipettes |
Visualizations
Caption: Troubleshooting logic for unexpected high cell death.
Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. OUH - Protocols [ous-research.no]
- 9. kumc.edu [kumc.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Kinase Inhibitor Experiments to Reduce Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity during experiments with kinase inhibitors, using GSK299115A as a representative example. The following information is intended to help optimize experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our cultures treated with this compound, even at concentrations expected to be selective for its primary targets (GRKs and PKA). What are the potential causes?
A1: High cytotoxicity from a kinase inhibitor like this compound can stem from several factors:
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Off-target effects: Kinase inhibitors can bind to and inhibit other kinases besides their intended targets, especially at higher concentrations. This is a common issue due to the structural similarity of the ATP-binding pocket across the kinome. These off-target interactions can disrupt essential cellular pathways, leading to cell death.
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On-target toxicity: Inhibition of the primary targets (in this case, G Protein-coupled Receptor Kinases and Protein Kinase A) may itself be cytotoxic to the specific cell type being used, as these kinases can be involved in cell survival pathways.
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Solvent toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%. It is crucial to include a vehicle-only control in your experiments to assess the impact of the solvent.
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Compound instability or degradation: The inhibitor may be unstable in your cell culture medium, leading to the formation of toxic byproducts.
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Cell culture conditions: Suboptimal culture conditions, such as nutrient depletion, high cell density, or contamination, can sensitize cells to the cytotoxic effects of a compound.
Q2: How can we determine if the observed cytotoxicity is due to on-target or off-target effects of this compound?
A2: Distinguishing between on-target and off-target cytotoxicity is a critical step in validating your experimental findings. Here are several strategies:
-
Use a structurally unrelated inhibitor: Test a different inhibitor that targets the same primary kinase (GRK/PKA) but has a distinct chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
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Genetic knockdown or knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the target kinases (GRKs or PKA subunits). If the genetic knockdown mimics the cytotoxic effect of this compound, this provides strong evidence for on-target toxicity.[1]
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Rescue experiments: If possible, overexpress a drug-resistant mutant of the target kinase. If this rescues the cells from the inhibitor's cytotoxic effects, it confirms on-target activity.
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Dose-response analysis: A steep dose-response curve may suggest a specific, on-target effect, whereas a shallow curve might indicate multiple, lower-affinity off-target interactions.
Q3: What are the initial steps to troubleshoot and reduce the cytotoxicity of this compound in our cell-based assays?
A3: A systematic approach to troubleshooting can help mitigate cytotoxicity:
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Optimize inhibitor concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired biological effect on its target while minimizing cytotoxicity.
-
Reduce incubation time: Shorter exposure times may be sufficient to observe the desired on-target effects without inducing widespread cell death.
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Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤0.1%). Always include a vehicle control.
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Standardize cell culture conditions: Use healthy, low-passage cells and maintain consistent seeding densities. Ensure cells are in the logarithmic growth phase at the time of treatment.
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Use a different cell line: If feasible, test the inhibitor in a less sensitive cell line to determine if the observed cytotoxicity is cell-type specific.
Q4: Are there any known structural modifications that can be made to kinase inhibitors to reduce their cytotoxicity?
A4: While specific modifications for this compound are not publicly documented, general principles of medicinal chemistry can be applied to optimize kinase inhibitors for reduced cytotoxicity. This often involves a detailed structure-activity relationship (SAR) study. Key strategies include:
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Increasing selectivity: Modifying the chemical structure to enhance interactions with the primary target's ATP-binding site while reducing binding to off-target kinases. This can involve altering side chains to exploit unique residues in the target kinase.
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Modulating physicochemical properties: Adjusting properties like lipophilicity and molecular weight can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn can affect its toxicity.
-
Introducing or removing specific functional groups: The addition or removal of certain chemical groups can impact metabolic stability and the potential for forming reactive metabolites, which are often a source of toxicity.
Troubleshooting Guides
Problem 1: High background cytotoxicity observed in vehicle control wells.
| Possible Cause | Recommended Solution |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is at a level known to be non-toxic for your specific cell line (typically ≤0.1%). |
| Poor cell health or culture conditions. | Use cells at a low passage number, ensure they are in the exponential growth phase, and check for any signs of contamination. Standardize cell seeding density. |
| Contaminated media or reagents. | Use fresh, sterile-filtered media and reagents. |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Recommended Solution |
| Variability in cell passage number and health. | Use a consistent, low passage number for all experiments. Monitor cell morphology and doubling time to ensure consistency. |
| Inhibitor degradation. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay variability. | Ensure consistent incubation times, reagent concentrations, and instrument settings. Use positive and negative controls in every assay plate. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol provides a general framework for determining the cytotoxic concentration of a kinase inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
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Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Serial Dilutions: Prepare serial dilutions of this compound in complete cell culture medium. A common starting point is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
Visualizations
Caption: Workflow for a standard dose-response cytotoxicity assay.
Caption: Potential signaling pathways affected by this compound.
References
How to minimize GSK299115A degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of GSK299115A during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
Encountering issues with this compound stability can compromise experimental results. This guide addresses common problems and provides systematic solutions.
Issue 1: Rapid Degradation of this compound in Experimental Medium
| Possible Cause | Suggested Solution |
| Inherent Instability in Aqueous Solutions: The compound may be unstable at 37°C in your cell culture medium or buffer.[1] | Perform a stability assessment in a simpler buffer system, such as Phosphate Buffered Saline (PBS), at 37°C to evaluate its intrinsic stability in an aqueous environment.[1] |
| Reaction with Media Components: Specific amino acids, vitamins, or other components in the culture medium could be reacting with and degrading this compound.[1] | Test the compound's stability in different types of cell culture media to identify if a specific formulation is contributing to degradation. Additionally, assess stability in the presence and absence of serum, as serum proteins can sometimes enhance compound stability.[1] |
| pH Instability: The pH of the experimental medium may be outside the optimal range for this compound stability. | Monitor and maintain a stable pH throughout your experiment. Test the stability of this compound across a range of pH values to determine its optimal pH for stability. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling: Variations in the timing of sample collection and processing can lead to inconsistent results.[1] | Standardize your workflow with precise and consistent timing for all sample manipulations. |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final experimental medium, leading to variable effective concentrations.[1] | Visually confirm the complete dissolution of the compound. If precipitation is observed upon dilution into aqueous buffers, consider lowering the final concentration or using a co-solvent system. |
| Analytical Method Issues: Problems with the analytical method, such as HPLC-MS, can introduce variability.[1] | Validate your analytical method for linearity, precision, and accuracy to ensure reliable quantification.[1] |
Issue 3: Disappearance of Compound Without Detectable Degradation Products
| Possible Cause | Suggested Solution |
| Binding to Plasticware: this compound may be adsorbing to the surfaces of cell culture plates or pipette tips.[1] | Use low-protein-binding plasticware for your experiments.[1] |
| Cellular Uptake: The compound may be rapidly taken up by cells, leading to its depletion from the medium. | Include a control experiment without cells to assess non-specific binding and cellular uptake. Analyze cell lysates to quantify the amount of intracellular compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored as a solid powder under the following conditions:
-
Short-term (days to weeks): Dry, dark, and at 0 - 4°C.[2]
-
Long-term (months to years): Dry, dark, and at -20°C.[2] Properly stored, the compound should be stable for more than two years.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[2] For stock solutions:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[3]
-
Store stock solutions at -20°C or -80°C.[4] It is recommended to use the solution within one month if stored at -20°C and within six months if stored at -80°C.[4]
Q3: What is the maximum recommended concentration of DMSO in my cell-based assays?
A3: The final concentration of DMSO in your experimental medium should be kept as low as possible, ideally below 0.5%. Concentrations above 0.5% - 1% can be cytotoxic to some cell lines and may induce off-target effects.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
Q4: How can I confirm if this compound is degrading in my experiment?
A4: You can perform a time-course experiment. Add this compound to your experimental medium (with and without cells) and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the concentration of the parent compound at each time point using a validated analytical method like HPLC-MS. A decrease in concentration over time is indicative of degradation.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Incubator at 37°C, 5% CO2
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the compound into pre-warmed cell culture medium to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Incubate the medium at 37°C in a CO2 incubator.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Process the samples immediately. For each aliquot, precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze by HPLC-MS to quantify the remaining concentration of this compound. A C18 reverse-phase column is typically suitable.[1]
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in the specific medium.
Data Presentation
Table 1: Illustrative Stability of this compound in Various Solvents and Media
| Condition | Temperature | Incubation Time (hours) | Remaining Compound (%) |
| PBS (pH 7.4) | 37°C | 24 | 95 ± 3 |
| DMEM + 10% FBS | 37°C | 24 | 85 ± 5 |
| RPMI + 10% FBS | 37°C | 24 | 88 ± 4 |
| DMSO Stock | -20°C | 720 (30 days) | >99 |
| Aqueous Buffer (pH 5.0) | 37°C | 24 | 75 ± 6 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: A flowchart for troubleshooting common stability issues with this compound.
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: GSK299115A Concentration Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GSK299115A for specific cell lines. This guide includes frequently asked questions, detailed experimental protocols, data presentation templates, and troubleshooting advice to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs) by phosphorylating the activated receptor, which leads to the recruitment of β-arrestin and subsequent signal termination. By inhibiting GRK2, this compound can modulate the signaling of various GPCRs, making it a valuable tool for studying cellular processes regulated by these receptors.
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that causes a 50% reduction in a specific biological activity (e.g., cell viability, proliferation, or downstream signaling).
Q3: What is a good starting concentration range for this compound in a dose-response experiment?
A common starting point for a dose-response curve is to use a wide range of concentrations, typically spanning several orders of magnitude. A suggested starting range for this compound could be from 1 nM to 100 µM, with logarithmic dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This broad range helps in identifying the approximate IC50 value, which can then be narrowed down in subsequent experiments with more concentrations around the initial estimate.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a selective GRK2 inhibitor, like many small molecule inhibitors, it may exhibit off-target effects, especially at higher concentrations. These off-target effects can include the inhibition of other kinases with similar ATP-binding pockets. It is crucial to use the lowest effective concentration to minimize these effects and to consider control experiments, such as using a structurally unrelated GRK2 inhibitor, to confirm that the observed phenotype is due to GRK2 inhibition.
Q5: How can I assess the impact of this compound on cell viability and proliferation?
Several standard cell-based assays can be used to measure the effects of this compound on cell health and growth. Common methods include:
-
MTT or CCK-8 Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Crystal Violet Staining: This assay stains the DNA of adherent cells and can be used to quantify cell number.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell number.
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the inhibitor induces programmed cell death.
Data Presentation
Clear and organized data presentation is crucial for interpreting experimental results. The following templates are provided for recording and comparing your findings.
Table 1: Template for IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Type | IC50 (µM) | Standard Deviation |
| e.g., MCF-7 | Breast | 48 | MTT | ||
| e.g., A549 | Lung | 48 | MTT | ||
| e.g., U87 | Glioblastoma | 72 | CCK-8 | ||
| Your Cell Line 1 | |||||
| Your Cell Line 2 |
Table 2: Template for Experimental Conditions for this compound Treatment
| Parameter | Description |
| Cell Line | |
| Seeding Density (cells/well) | |
| Culture Medium | |
| This compound Concentrations (µM) | |
| Vehicle Control | e.g., 0.1% DMSO |
| Incubation Time (hours) | |
| Assay(s) Performed |
Experimental Protocols
Below are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range could be 0.01, 0.1, 1, 10, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specific time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the GRK2 signaling pathway, a typical experimental workflow for concentration optimization, and a troubleshooting decision tree.
Addressing GSK299115A insolubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of GSK299115A in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA).[1] Its chemical formula is C₂₀H₁₆Cl₂N₄O₂ and it has a molecular weight of 415.27 g/mol . By inhibiting GRKs and PKA, this compound can modulate the signaling pathways of various G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is it known to be insoluble?
Yes, like many kinase inhibitors, this compound is expected to have low solubility in aqueous solutions. It is a hydrophobic molecule, and direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The most commonly recommended solvent for preparing stock solutions of poorly soluble kinase inhibitors is Dimethyl Sulfoxide (DMSO). It is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds, including this compound.
Q4: What is a typical concentration for a this compound stock solution in DMSO?
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous experimental medium. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Several strategies can be employed to overcome this, which are detailed in the Troubleshooting Guide below.
Troubleshooting Guide: Addressing this compound Insolubility
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Problem 1: this compound powder does not dissolve in the initial solvent.
Workflow for Initial Dissolution Troubleshooting
Caption: Workflow for initial dissolution of this compound powder.
Problem 2: Precipitation occurs upon dilution of the DMSO stock into an aqueous buffer.
This is the most common solubility challenge. The following strategies can be employed, starting with the simplest.
Solubility Enhancement Strategies
| Strategy | Description | Key Considerations |
| Reduce Final Concentration | The simplest approach is to lower the final concentration of this compound in your assay. | May require adjusting experimental parameters to achieve the desired biological effect. |
| pH Adjustment | The solubility of many kinase inhibitors is pH-dependent. If this compound has ionizable groups, adjusting the pH of the aqueous buffer can increase its solubility. | Determine the pKa of this compound if possible. Test a range of pH values to find the optimal solubility. Ensure the chosen pH is compatible with your experimental system (e.g., cell viability). |
| Use of Co-solvents | Adding a small percentage of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds. | Common co-solvents include ethanol (B145695) and PEG 300/400. The final concentration of the co-solvent should be kept low (typically <1%) to avoid affecting the biological system. Always include a vehicle control with the same co-solvent concentration. |
| Inclusion of Surfactants | Non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles. | Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) are commonly used. Ensure the surfactant is compatible with your assay and does not interfere with the results. |
| Use of Solubilizing Agents | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] | Beta-cyclodextrin derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used.[3] The optimal drug-to-cyclodextrin ratio needs to be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 415.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Accurately weigh 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO for a 10 mM stock solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 415.27 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 240.8 µL
-
-
Add 240.8 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex for 1-2 minutes.
-
Visually inspect the solution. If particles are still visible, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Once the solution is clear, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Serial Dilution and Introduction into Aqueous Buffer
Workflow for Dilution
Caption: Recommended workflow for diluting DMSO stock solutions into aqueous buffers.
Important Considerations:
-
Always add the DMSO stock to the aqueous buffer, not the other way around. This helps to rapidly disperse the hydrophobic compound in the larger volume of the aqueous phase, reducing the likelihood of precipitation.
-
The final concentration of DMSO in your experiment should be kept as low as possible (ideally ≤ 0.5%) and a vehicle control (aqueous buffer with the same percentage of DMSO) must be included in your experiments.
Signaling Pathways
This compound is an inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA). Understanding these pathways is crucial for interpreting experimental results.
G Protein-coupled Receptor Kinase (GRK) Signaling Pathway
Caption: Simplified GRK signaling pathway showing the point of inhibition by this compound.
Protein Kinase A (PKA) Signaling Pathway
Caption: Simplified PKA signaling pathway illustrating the point of inhibition by this compound.
References
Potential artifacts of using GSK299115A in experiments
This guide provides researchers, scientists, and drug development professionals with essential information regarding the use of GSK299115A in experiments. It includes troubleshooting advice and frequently asked questions to address potential artifacts and challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is described as an inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA)[1]. However, there are conflicting reports identifying it as a potent and selective inhibitor of ROCK1[2]. This discrepancy is a critical consideration for experimental design and data interpretation.
Q2: What are the main cellular processes affected by inhibiting GRKs and PKA?
A2: Inhibition of GRKs primarily affects the desensitization of G protein-coupled receptors (GPCRs), leading to prolonged GPCR signaling. PKA is a key component of the cyclic AMP (cAMP) signaling pathway and regulates a wide array of cellular processes, including metabolism, gene transcription, and cell growth.
Q3: How should I prepare and store this compound?
A3: Like most small molecule inhibitors, this compound should be dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. It is recommended to store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The optimal working concentration will vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 for your specific system. Based on available data for similar inhibitors, a starting range of 10 nM to 10 µM is advisable for initial experiments.
Q5: What are the known off-targets for this compound?
A5: There is conflicting information regarding the primary target of this compound. While some sources identify it as a GRK and PKA inhibitor, others report high potency against ROCK1, with an IC50 of 8 nM, and lower potency against RSK1 (620 nM) and p70S6K (560 nM)[2]. Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected Phenotype (e.g., changes in cell morphology, motility, or stress fiber formation) | The observed effect may be due to the inhibition of ROCK1, a key regulator of the actin cytoskeleton, rather than GRK/PKA.[2] | - Confirm the effect of this compound on ROCK1 activity in your system using a specific ROCK1 substrate phosphorylation assay.- Use a structurally different, well-characterized ROCK1 inhibitor as a positive control.- Use a structurally different GRK or PKA inhibitor to see if the phenotype is replicated. |
| No effect on GPCR desensitization or cAMP-mediated signaling | - The concentration of this compound may be too low.- The inhibitor may have poor cell permeability.- The inhibitor may have degraded due to improper storage or handling.- In your specific cellular context, this compound may be acting more potently on other kinases like ROCK1. | - Perform a dose-response curve to determine the optimal concentration.- Verify target engagement with a cellular thermal shift assay (CETSA) or by measuring the phosphorylation of a known GRK or PKA substrate.- Ensure proper storage and handling of the compound. |
| High levels of cytotoxicity | - Off-target effects on kinases essential for cell survival.- High concentrations of the DMSO solvent. | - Determine the lowest effective concentration that inhibits the target of interest without causing significant cell death.- Ensure the final DMSO concentration in your culture media is non-toxic (typically below 0.5%). |
| Variability between experimental replicates | - Inconsistent inhibitor concentration due to pipetting errors.- Differences in cell density, passage number, or health.- Edge effects in multi-well plates. | - Prepare a master mix of the inhibitor in the media.- Standardize cell seeding and passage number.- Avoid using the outer wells of multi-well plates for critical experiments. |
Quantitative Data
Table 1: Reported IC50 Values for this compound
| Kinase | Reported IC50 (nM) | Reference |
| ROCK1 | 8 | [2] |
| RSK1 | 620 | [2] |
| p70S6K | 560 | [2] |
| GRKs | Not specified | [1] |
| PKA | Not specified | [1] |
Note: The conflicting reports on the primary target of this compound highlight the importance of empirical validation in your specific experimental system.
Signaling Pathways and Workflows
Caption: GRK Signaling Pathway and the inhibitory action of this compound.
Caption: PKA Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase (e.g., GRK, PKA, or ROCK1).
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer
-
ATP solution
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)
-
Plate reader
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to generate a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction:
-
To each well of the 96-well plate, add the kinase and its specific substrate diluted in kinase assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiate Reaction:
-
Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate for the desired time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
-
Stop Reaction and Detect Signal:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.
-
Plot the percentage of kinase inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Target Inhibition
This protocol describes a general method to evaluate the effect of this compound on a specific signaling pathway in cultured cells. This example focuses on measuring the phosphorylation of a downstream substrate.
Materials:
-
Adherent cells cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Agonist/stimulant for the pathway of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the phosphorylated substrate
-
Primary antibody against the total substrate
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-90%).
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Pathway Stimulation:
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 5-30 minutes) to activate the signaling pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Protein Quantification and Analysis:
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with phosphospecific and total protein antibodies.
-
-
Data Analysis:
-
Quantify the band intensities or absorbance readings.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the effect of this compound on substrate phosphorylation relative to the vehicle-treated control.
-
References
GSK299115A light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential light sensitivity of GSK299115A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: Proper storage is crucial to maintain the stability and shelf-life of this compound. The powdered form should be stored under specific conditions to prevent degradation. It is recommended to store the compound in a dry, dark environment. For short-term storage, a temperature of 0 - 4°C is suitable for days to weeks. For long-term storage, the compound should be kept at -20°C, which is effective for months to years. When stored correctly, this compound has a shelf life of over two years.
Q2: How should I store stock solutions of this compound?
A2: this compound is soluble in DMSO, and stock solutions are typically prepared in this solvent. Similar to the powdered form, stock solutions should be protected from light. For short-term use (days to weeks), stock solutions can be stored at 0 - 4°C. For extended periods (months), it is best to store them at -20°C.
Q3: Is this compound light sensitive?
Q4: What are the consequences of improper storage or light exposure?
A4: Improper storage, particularly exposure to light and elevated temperatures, can lead to the chemical degradation of this compound. As a dihydropyridine (B1217469) derivative, the primary degradation pathway is likely oxidation, which would result in a loss of its inhibitory activity.[1][2] This could lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in assays. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound (both powder and stock solutions) has been stored according to the recommended conditions (see tables below). 2. Ensure that all experimental steps involving this compound were performed with minimal light exposure. Use amber-colored vials and avoid prolonged exposure to ambient lab lighting. 3. Prepare fresh stock solutions from powder that has been stored correctly. |
| Precipitate observed in stock solution upon thawing. | Poor solubility or solution instability at a specific concentration and temperature. | 1. Gently warm the solution and vortex to redissolve the precipitate. 2. If the issue persists, consider preparing a fresh, less concentrated stock solution. 3. Ensure the correct solvent (DMSO) is being used. |
| Visible change in the color of the powder or solution. | Potential degradation of the compound. | 1. Do not use the compound if a visible change in appearance is noted. 2. Discard the affected batch and use a new vial of this compound that has been stored under the recommended conditions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Duration | Temperature | Environment | Shelf Life |
| Short-term (days to weeks) | 0 - 4°C | Dry, Dark | >2 years (if stored properly) |
| Long-term (months to years) | -20°C | Dry, Dark | >2 years (if stored properly) |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Duration | Temperature | Environment |
| Short-term (days to weeks) | 0 - 4°C | Dark |
| Long-term (months) | -20°C | Dark |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber-colored or foil-wrapped tubes to minimize light exposure and freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Postulated light-induced degradation of this compound.
References
Validation & Comparative
Unraveling the Selectivity of GRK Inhibitors: A Comparative Analysis
A detailed examination of GSK299115A and other prominent G protein-coupled receptor kinase (GRK) inhibitors, providing researchers with critical data for informed selection in drug discovery and chemical biology.
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process crucial for terminating receptor signaling and maintaining cellular homeostasis. Dysregulation of GRK activity has been implicated in various diseases, including heart failure, cancer, and chronic pain, making them attractive therapeutic targets. This guide provides a comparative analysis of the selectivity of this compound against other well-characterized GRK inhibitors, supported by available experimental data and detailed protocols to aid researchers in their investigations.
Quantitative Comparison of GRK Inhibitor Selectivity
| Inhibitor | GRK1 IC50 (µM) | GRK2 IC50 (µM) | GRK5 IC50 (µM) |
| Paroxetine | >100 | ~14-31 | >100 |
| CCG215022 | 3.9 | 0.15 | 0.38 |
| CMPD101 | >125 | 0.054 | >125 |
Table 1: In Vitro Inhibitory Potency (IC50) of Selected GRK Inhibitors. This table highlights the varied selectivity profiles of commonly used GRK inhibitors. Paroxetine shows a preference for GRK2, while CCG215022 is a pan-GRK inhibitor with potent activity against both GRK2 and GRK5. CMPD101 demonstrates high selectivity for GRK2. The lack of specific data for this compound prevents its direct quantitative comparison.
GRK Signaling Pathway and Inhibition
GRKs are key regulators of GPCR signaling. Upon agonist binding and receptor activation, GRKs are recruited to the plasma membrane where they phosphorylate the intracellular domains of the activated receptor. This phosphorylation event increases the receptor's affinity for arrestin proteins, which then bind to the receptor, sterically hindering further G protein coupling and initiating receptor internalization, thereby terminating G protein-mediated signaling.
Figure 1: GRK Signaling Pathway and Point of Inhibition. This diagram illustrates the canonical pathway of GPCR desensitization mediated by GRKs and the mechanism of action for GRK inhibitors like this compound.
Experimental Protocols for Determining GRK Inhibitor Selectivity
To facilitate the direct comparison of this compound with other inhibitors, a standardized in vitro kinase assay is essential. The following protocol describes a radiometric assay using the phosphorylation of a model substrate, such as rhodopsin, to determine the IC50 values of test compounds.
In Vitro Radiometric Kinase Assay Protocol
This protocol is adapted from established methods for determining GRK activity and inhibitor potency.[2]
1. Reagents and Materials:
-
Purified recombinant GRK enzymes (GRK1, GRK2, GRK3, GRK5, GRK6)
-
Rhodopsin-containing rod outer segment (ROS) membranes (substrate)
-
Test inhibitors (e.g., this compound, dissolved in DMSO)
-
Kinase assay buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.05% C12E10
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10% Trichloroacetic acid (TCA)
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter and scintillation fluid
2. Experimental Procedure:
-
Prepare inhibitor dilutions: Serially dilute the test inhibitors in DMSO and then into the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions (typically ≤1%).
-
Reaction setup: In a 96-well plate, combine the kinase assay buffer, the desired GRK enzyme (e.g., 10 nM final concentration), and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction: Start the phosphorylation reaction by adding a mixture of rhodopsin (e.g., 1 µM final concentration) and [γ-³²P]ATP (e.g., 100 µM final concentration).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction: Stop the reaction by adding cold 10% TCA.
-
Substrate capture: Transfer the reaction mixture to a filter plate and wash several times with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Quantification: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Figure 2: Experimental Workflow for IC50 Determination. This diagram outlines the key steps in a radiometric kinase assay to determine the inhibitory potency of compounds against GRKs.
Conclusion
The landscape of GRK inhibitors is diverse, with compounds exhibiting a range of potencies and selectivities across the different GRK subfamilies. While this compound is a known GRK inhibitor, the absence of publicly available, detailed selectivity data makes direct quantitative comparisons challenging. The provided data for Paroxetine, CCG215022, and CMPD101 offer valuable benchmarks for researchers. By employing standardized and rigorous experimental protocols, such as the radiometric kinase assay detailed here, the scientific community can build a more comprehensive and comparable dataset for all GRK inhibitors, including this compound. This will ultimately facilitate the development of more selective and effective therapeutics targeting specific GRK isoforms implicated in disease.
References
Validating GSK299115A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods for validating the cellular target engagement of GSK299115A, a known inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA). While specific target engagement data for this compound is not extensively available in the public domain, this document outlines established techniques and presents comparative data for other well-characterized inhibitors of the same target classes. This information serves as a practical framework for designing and executing studies to confirm the intracellular activity and selectivity of this compound.
Introduction to this compound and its Targets
This compound has been identified as an inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA). These kinases play crucial roles in cellular signaling. GRKs phosphorylate activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization, thereby regulating the cellular response to a wide array of stimuli. PKA, a key component of the cyclic AMP (cAMP) signaling pathway, is involved in regulating numerous cellular processes, including metabolism, gene transcription, and cell growth.
Validating that a compound like this compound engages its intended targets within the complex environment of a living cell is a critical step in drug discovery. It confirms the mechanism of action and provides insights into potential off-target effects.
G Protein-coupled Receptor Kinase (GRK) and Protein Kinase A (PKA) Signaling Pathway
The following diagram illustrates the canonical signaling pathways involving GRKs and PKA.
Comparison of Cellular Target Engagement Methods
Several robust methods are available to confirm the interaction of a small molecule inhibitor with its target protein in a cellular context. This section compares three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Chemoproteomics, and Förster Resonance Energy Transfer (FRET)-based biosensor assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. The principle is that a protein-ligand complex is more resistant to thermal denaturation than the unbound protein.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 80-90% confluency. Treat cells with various concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Heat the treated cells in a thermal cycler for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 64°C). Include a no-heat control.
-
Cell Lysis: Immediately lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay. Analyze the abundance of the target protein (GRK or PKA) in the soluble fraction by Western blotting or other quantitative proteomic methods.
-
Data Analysis: Quantify the band intensities and normalize them to the unheated control for each treatment group. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting temperature (ΔTm) to the right indicates ligand-induced stabilization and target engagement.
| Compound | Target | Cell Line | ΔTm (°C) | Concentration |
| Paroxetine | GRK2 | - | 18 | 200 µM |
| CMPD101 | GRK2 | - | 12 | 10 µM |
| Staurosporine | Multiple Kinases (including PKA) | K-562 | ~4-6 | 20 µM |
Note: Data for Paroxetine and CMPD101 are from in vitro thermostability assays, which are indicative of cellular CETSA outcomes. Staurosporine data is from a cellular assay.
Chemoproteomics
Chemoproteomics uses chemical probes, often based on the inhibitor of interest, to identify and quantify protein targets in a cellular lysate or in living cells. In a competitive profiling format, a broad-spectrum probe is used, and the ability of a test compound (like this compound) to compete for binding to its targets is measured.
-
Cell Culture and Treatment: Grow cells to a high density and treat with a range of concentrations of this compound or vehicle control for 1-2 hours.
-
Cell Lysis: Harvest and lyse cells in a buffer that preserves native protein conformations and kinase activity.
-
Probe Incubation: Incubate the cell lysates with a broad-spectrum, immobilized kinase inhibitor (e.g., "kinobeads") that binds to a large fraction of the kinome. The pre-bound this compound will prevent its targets (GRKs, PKA) from binding to the beads.
-
Affinity Purification: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the abundance of each identified kinase between the this compound-treated and vehicle-treated samples. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that this compound is engaging that kinase in the cell. This allows for the determination of cellular IC50 values.
| Compound | Target | Cellular IC50 (nM) | Method |
| CMPD101 | GRK2 | 35 | In vitro kinase assay |
| GRK3 | 32 | In vitro kinase assay | |
| H-89 | PKA | ~50-500 (cell-dependent) | Various cellular assays |
Note: Cellular IC50 values from chemoproteomics can vary depending on the cell type and experimental conditions. The values presented are indicative of potency.
FRET-Based Biosensor Assays
Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) can be used to monitor the activity of specific kinases like PKA in living cells in real-time. These sensors typically consist of a kinase substrate peptide and a phosphopeptide-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Phosphorylation of the substrate by the kinase of interest leads to a conformational change in the biosensor, altering the FRET efficiency, which can be measured as a change in the ratio of the two fluorescent signals.
-
Cell Transfection: Transfect cells (e.g., HeLa or HEK293) with a plasmid encoding a PKA FRET biosensor (e.g., A-Kinase Activity Reporter, AKAR).
-
Cell Seeding: Seed the transfected cells onto glass-bottom dishes or microplates suitable for live-cell imaging.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Stimulation: Stimulate the cells with an agent that increases intracellular cAMP and activates PKA (e.g., forskolin).
-
Live-Cell Imaging: Acquire fluorescence images of the cells using a microscope equipped for ratiometric FRET imaging. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores over time.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence intensity. The change in this ratio upon stimulation reflects PKA activity. Determine the concentration of this compound required to inhibit the forskolin-induced change in the FRET ratio by 50% (IC50).
| Compound | Target | Cellular IC50 | Method |
| H-89 | PKA | ~1-10 µM | FRET-based biosensor assays |
Note: The cellular IC50 of H-89 can vary depending on the specific biosensor, cell type, and stimulation conditions used.
Conclusion
Validating the cellular target engagement of this compound is essential to confirm its mechanism of action and to guide its further development. This guide has presented three powerful and complementary techniques—CETSA, chemoproteomics, and FRET-based biosensor assays—that can be employed for this purpose.
-
CETSA provides a direct biophysical readout of target binding in intact cells without requiring modification of the compound.
-
Chemoproteomics offers a proteome-wide view of a compound's interactions, enabling the assessment of both on-target and off-target effects and the determination of cellular potency.
-
FRET-based biosensors allow for the real-time monitoring of kinase activity in living cells, providing dynamic information about the inhibitory effects of a compound.
By applying these methods, researchers can obtain robust evidence of this compound's engagement with GRKs and PKA in a physiologically relevant context. The comparative data provided for other well-characterized inhibitors serve as a benchmark for evaluating the performance of this compound in these assays. The detailed protocols and workflows offer a practical starting point for the experimental validation of this and other kinase inhibitors.
Unveiling the Kinase Selectivity Profile of GSK299115A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, understanding the selectivity of a compound is paramount to elucidating its biological function and anticipating potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of GSK299115A, a known inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA). Due to the limited availability of comprehensive public data from broad kinase panel screens, this document focuses on its established targets and outlines the general experimental methodologies used to determine kinase inhibitor selectivity.
Quantitative Analysis of this compound Inhibition
While a comprehensive kinome scan profiling this compound against a wide array of kinases is not publicly available, its activity against specific kinase families has been characterized. This compound is recognized as an inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA)[1][2][3]. The table below summarizes the known targets of this compound. Researchers seeking to understand its broader selectivity are encouraged to perform comprehensive kinase profiling assays.
| Target Kinase Family | Specific Kinases (if specified) | Activity |
| G Protein-coupled Receptor Kinases (GRKs) | GRK2 | Inhibitor[2] |
| Protein Kinase A (PKA) | - | Inhibitor[1][3] |
Experimental Protocols for Kinase Cross-Reactivity Profiling
To ascertain the selectivity of a kinase inhibitor like this compound, it is typically screened against a large panel of purified kinases. Various biochemical assay formats are employed to measure the inhibitory activity of the compound against each kinase. Below are detailed methodologies for commonly used kinase inhibition assays.
ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[4]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Assay Plate Setup: Add the diluted inhibitor or vehicle control to the wells of a microplate.
-
Kinase Reaction:
-
Add a mixture of the specific kinase and its substrate to each well.
-
Initiate the reaction by adding ATP. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction, which produces a luminescent signal.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay format measures the phosphorylation of a substrate by a kinase through the detection of a FRET signal between two fluorophore-labeled antibodies.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor, and then lysed to release the cellular components, including the kinase of interest and its substrate.
-
Immunoassay:
-
The cell lysate is incubated with a pair of antibodies specific to the substrate. One antibody is labeled with a donor fluorophore (e.g., europium chelate) and the other with an acceptor fluorophore.
-
One antibody recognizes the total protein, while the other specifically binds to the phosphorylated form of the substrate.
-
-
Signal Detection:
-
If the substrate is phosphorylated, both antibodies bind, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: A decrease in the TR-FRET signal in the presence of the inhibitor indicates a reduction in kinase activity.
Radiometric Kinase Assay
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP onto a kinase substrate.[5]
Protocol:
-
Reaction Setup: The kinase, substrate, and test inhibitor are incubated in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
-
Reaction Quenching and Substrate Capture: After incubation, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Signal Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The reduction in radioactive signal in the presence of the inhibitor is used to calculate the percentage of inhibition and subsequently the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in kinase inhibitor profiling and the biological context of this compound's targets, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Simplified GPCR signaling pathway showing inhibition by this compound.
References
A Comparative Guide to Kinase Inhibitor Specificity: GSK299115A vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the specificity of a compound is a critical determinant of its utility as a biological tool and its potential as a therapeutic agent. This guide provides a detailed comparison of two kinase inhibitors: GSK299115A, a G Protein-coupled Receptor Kinase (GRK) and Protein Kinase A (PKA) inhibitor, and staurosporine (B1682477), a notoriously potent but non-selective inhibitor. This comparison aims to equip researchers with the necessary information to select the appropriate inhibitor for their experimental needs.
Executive Summary
Staurosporine is a broad-spectrum inhibitor, potently targeting a vast array of kinases across the human kinome.[1] This promiscuity makes it a useful positive control in pan-kinase inhibition assays but limits its application for dissecting specific signaling pathways. In stark contrast, while comprehensive public data on the kinome-wide selectivity of this compound is limited, it is characterized as an inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA).[2] This suggests a more targeted inhibitory profile compared to the widespread effects of staurosporine.
Data Presentation: Kinase Inhibition Profiles
A direct quantitative comparison of the kinase inhibition profiles is challenging due to the limited publicly available data for this compound. However, extensive data exists for staurosporine, showcasing its lack of specificity.
Table 1: Kinase Inhibition Profile of Staurosporine
The following table presents a selection of kinases inhibited by staurosporine, with Kd values derived from the KINOMEscan® platform.[1] The Kd value represents the dissociation constant, a measure of binding affinity, where a lower value indicates stronger binding.
| Target Kinase Family | Target Kinase | Kd (nM) |
| AGC | PKA | Data not available in this specific dataset |
| AGC | ROCK1 | 0.3 |
| AGC | ROCK2 | 0.2 |
| CAMK | CAMK2A | 0.2 |
| CAMK | CAMK2D | 0.3 |
| CAMK | CAMKK1 | 0.0 |
| CAMK | CAMKK2 | 0.2 |
| CMGC | CDK2 | Data not available in this specific dataset |
| STE | SLK | 0.0 |
| STE | MST1 | 0.2 |
| STE | MST2 | 0.2 |
| TK | FLT3(R834Q) | 0.2 |
| TK | EGFR(L858R,T790M) | 0.3 |
| TK | KIT(D816H) | Data not available in this specific dataset |
| Other | PHKG2 | 0.1 |
| Other | SNARK | 0.1 |
This table is a representative sample and not an exhaustive list of all kinases inhibited by staurosporine.
This compound Kinase Inhibition Profile
-
G Protein-coupled Receptor Kinases (GRKs)
-
Protein Kinase A (PKA)
Without a comprehensive kinome scan, the full extent of this compound's specificity remains to be publicly characterized.
Experimental Protocols
To determine and compare the kinase inhibitor specificity of compounds like this compound and staurosporine, a biochemical kinase assay is a fundamental experimental approach.
Detailed Methodology for an In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a purified kinase.
1. Materials and Reagents:
- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP), typically radiolabeled ([γ-32P]ATP or [γ-33P]ATP) for radiometric assays, or non-radiolabeled for other detection methods.
- Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl2)
- Test compounds (this compound, staurosporine) dissolved in a suitable solvent (e.g., DMSO)
- Stop solution (e.g., EDTA) to terminate the kinase reaction
- Detection reagents (dependent on the assay format, e.g., phosphocellulose paper for radiometric assays, specific antibodies for ELISA, or luciferase/luciferin for luminescence-based assays)
2. Assay Procedure: a. Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (if available). b. Kinase Reaction Setup: In a microtiter plate, add the kinase enzyme solution to each well containing the test compound or control and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to each well. d. Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the enzyme kinetics. e. Termination of Reaction: Stop the reaction by adding the stop solution. f. Detection of Kinase Activity: Measure the amount of phosphorylated substrate. The method of detection will vary based on the assay format:
- Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
- Fluorescence/Luminescence-Based Assays: Add detection reagents that produce a fluorescent or luminescent signal proportional to the amount of phosphorylated substrate or the amount of ATP consumed. Measure the signal using a plate reader. g. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing kinase inhibitor specificity and the signaling pathways affected by these inhibitors.
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
Caption: Affected signaling pathways of Staurosporine and this compound.
Conclusion
The choice between this compound and staurosporine hinges on the specific research question. Staurosporine, with its well-documented broad-spectrum activity, serves as a potent but non-specific tool, ideal for studies requiring general kinase inhibition. Its use in targeted pathway analysis is limited due to its extensive off-target effects. This compound, on the other hand, is presented as a more selective inhibitor of GRKs and PKA. For researchers investigating pathways specifically modulated by these kinases, this compound would be the more appropriate choice, minimizing the confounding effects of inhibiting a multitude of other kinases. However, it is crucial for researchers to perform their own comprehensive selectivity profiling to fully characterize the activity of this compound within their experimental system, given the current lack of extensive public data.
References
Unraveling Kinase Inhibition: A Comparative Analysis of GSK299115A and Other Potent Inhibitors
In the landscape of kinase inhibitor research, GSK299115A has emerged as a significant compound due to its dual inhibitory action against G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA). This guide provides a comprehensive comparison of this compound with other notable GRK and PKA inhibitors, offering researchers, scientists, and drug development professionals a detailed evaluation of their potency and efficacy supported by experimental data.
Potency Comparison: A Quantitative Overview
The inhibitory potential of this compound and its counterparts is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for this compound and a selection of other prominent GRK and PKA inhibitors.
Table 1: Comparative Potency of GRK Inhibitors
| Inhibitor | Target GRK Subfamily | IC50 (nM) |
| This compound | GRK2 | Not specified in provided results |
| CMPD101 | GRK2/3 | 18 (GRK2), 5.4 (GRK3)[1] |
| CCG258208 | GRK2 | 30[1] |
| Balanol | GRK2 | 35[2] |
| GSK180736A | GRK1, GRK2, GRK5 | logIC50 -6.9, -6.6, -5.5 respectively[3] |
| GSK2163632A | GRK1, GRK2, GRK5 | logIC50 -6.9, -6.6, -5.5 respectively[3] |
Table 2: Comparative Potency of PKA Inhibitors
| Inhibitor | IC50 (nM) |
| This compound | Not specified in provided results |
| H-89 | 48[4] |
| Staurosporine | 15[4] |
| K-252a | 140[4] |
| KT5720 | Ki of 60 nM[5] |
Delving into the Experimental Protocols
The determination of inhibitor potency is intrinsically linked to the experimental methodology employed. While specific protocols for this compound were not detailed in the provided search results, a general understanding of the techniques used for kinase inhibition assays can be established.
General Kinase Inhibition Assay Protocol (Radiometric)
A common method to determine the potency of kinase inhibitors is the radiometric assay, which measures the incorporation of a radiolabeled phosphate (B84403) group from ATP onto a substrate.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase (e.g., GRK2 or PKA), a suitable substrate (e.g., tubulin for GRKs or a specific peptide for PKA), and the inhibitor at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a specific duration to allow for substrate phosphorylation.
-
Quenching the Reaction: The reaction is stopped, often by the addition of a solution containing SDS.
-
Separation and Quantification: The phosphorylated substrate is separated from the reaction mixture, usually by SDS-PAGE. The amount of incorporated radioactivity is then quantified using a phosphorimager or scintillation counter.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Simplified GPCR signaling cascade showing points of inhibition by this compound.
Caption: General workflow for a radiometric kinase inhibition assay.
Concluding Remarks
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PKA Signaling Studies: A Comparative Guide to Inhibitors and the Critical Role of a True Negative Control
For researchers, scientists, and drug development professionals engaged in Protein Kinase A (PKA) signaling research, the selection of appropriate chemical tools is paramount for generating robust and reproducible data. This guide provides a comparative analysis of GSK299115A and other common PKA inhibitors, highlighting their performance and selectivity. Crucially, it addresses the misconception of using active compounds like this compound as negative controls and underscores the importance of employing a truly inactive compound to ensure data integrity.
This compound: An Inhibitor, Not a Negative Control
This compound has been identified as an inhibitor of both G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA)[1]. This dual activity makes it unsuitable as a negative control in PKA signaling studies. A negative control is, by definition, a compound that is structurally similar to the active compound but lacks activity against the target of interest. Its purpose is to account for off-target or non-specific effects of the chemical scaffold. Using an active compound like this compound as a negative control can lead to misinterpretation of experimental results, as any observed effects could be due to its inhibition of PKA or other kinases.
Comparative Analysis of PKA Inhibitors
To provide a clear comparison for researchers selecting a PKA inhibitor, the following table summarizes the inhibitory potency of this compound and other widely used PKA inhibitors: H-89, KT 5720, and the peptide inhibitor PKI (5-24).
| Compound | Target(s) | Type | PKA IC50/Ki | Reference(s) |
| This compound | GRK, PKA | Small Molecule | Not Publicly Available | [1] |
| H-89 | PKA, S6K1, MSK1, ROCKII, PKBα, MAPKAP-K1b | Small Molecule | 48 nM (IC50), 135 nM (IC50) | [2][3][4] |
| KT 5720 | PKA, PHK, PDK1 | Small Molecule | 60 nM (Ki), 3.3 µM (IC50) | |
| PKI (5-24) | PKA | Peptide | 2.3 nM (Ki), 30 nM (IC50) |
Note: IC50 and Ki values can vary depending on the assay conditions, such as ATP concentration.
The Quest for a True Negative Control
The ideal negative control for a kinase inhibitor study is a compound that is structurally analogous to the inhibitor but devoid of inhibitory activity against the target kinase. This allows researchers to distinguish between the specific effects of target inhibition and non-specific effects of the chemical structure. The search for such a compound for widely used PKA inhibitors is ongoing. Researchers are encouraged to report the development and characterization of such molecules to benefit the wider scientific community. In the absence of a validated inactive analog, it is crucial to employ multiple, structurally distinct inhibitors to confirm that the observed phenotype is a direct result of PKA inhibition.
Experimental Protocols
To ensure reproducibility and accuracy in PKA signaling studies, detailed experimental protocols are essential. Below are standard protocols for a PKA kinase assay and a Western blot for analyzing PKA substrate phosphorylation.
PKA Kinase Activity Assay (Non-Radioactive)
This protocol outlines a common method for measuring PKA activity using a specific substrate and detecting its phosphorylation.
Materials:
-
Purified PKA enzyme
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
PKA inhibitor (e.g., H-89) or negative control
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound, H-89, etc.) and the negative control in the kinase assay buffer.
-
In a 96-well plate, add the PKA enzyme to all wells except the no-enzyme control.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Add the PKA substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent, following the manufacturer's instructions (e.g., ADP-Glo™).
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Western Blot for PKA Substrate Phosphorylation
This protocol allows for the detection of changes in the phosphorylation of PKA substrates in cell lysates.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against a phosphorylated PKA substrate (e.g., Phospho-CREB (Ser133))
-
Primary antibody against the total protein of the substrate (e.g., CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate and treat cells with PKA activators (e.g., forskolin) and/or inhibitors (or negative control) for the desired time.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the image.
-
(Optional) Strip the membrane and re-probe with the antibody against the total protein for normalization.
Visualizing PKA Signaling and Experimental Design
To aid in the understanding of the PKA signaling pathway and the experimental workflow for evaluating inhibitors, the following diagrams are provided.
Caption: The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand to a GPCR.
Caption: A typical workflow for the evaluation of a kinase inhibitor's efficacy and specificity.
References
Benchmarking GSK299115A performance against published data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK299115A, a known G Protein-coupled Receptor Kinase (GRK) and Protein Kinase A (PKA) inhibitor, against other relevant kinase inhibitors.[1][2][3] The data presented is based on publicly available information and is intended to serve as a resource for researchers evaluating the potential of this compound in their studies.
Executive Summary
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| ROCK1 | 8 | [4] |
| RSK1 | 620 | [4] |
| p70S6K | 560 | [4] |
| GRK2 | Data Not Available | |
| GRK5 | Data Not Available | |
| PKA | Data Not Available |
Table 2: Comparative Kinase Inhibition Profiles of GRK Inhibitors
| Inhibitor | GRK2 IC50 (nM) | GRK5 IC50 (nM) | PKA IC50 (µM) | Other Notable IC50s | References |
| This compound | Data Not Available | Data Not Available | Data Not Available | ROCK1: 8 nM, RSK1: 620 nM, p70S6K: 560 nM | [4] |
| CMPD101 | 18 - 54 | 2300 | >2 | GRK1: 3100 nM, GRK3: 5.4 - 32 nM, ROCK2: 1400 nM, PKCα: 8100 nM | [5][6][7] |
| Paroxetine | 1400 - 20000 | ~70,000 - 1,000,000 | 45 | GRK1: ~22,400 - 320,000 nM | [8][9] |
| GSK180736A | 770 | >100,000 | 30 | ROCK1: 100 nM | [4] |
| CCG258747 | 18 | 1500 | >10 | ROCK1: >10,000 nM | [10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., GRK2, GRK5, PKA)
-
Kinase-specific substrate (e.g., rhodopsin for GRKs, kemptide (B1673388) for PKA)
-
This compound and other test compounds
-
ATP (Adenosine triphosphate), including [γ-³²P]ATP for radiometric assays
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.2 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
96-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for radiometric assays).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for GRK Inhibition (General Protocol)
This protocol outlines a general method to assess the ability of a compound to inhibit GRK activity in a cellular context, often by measuring the downstream consequences of GPCR phosphorylation, such as receptor internalization.
Materials:
-
A suitable cell line expressing a GPCR of interest (e.g., HEK293 cells stably expressing the β2-adrenergic receptor).
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
GPCR agonist (e.g., isoproterenol (B85558) for the β2-adrenergic receptor).
-
Antibodies for detecting the receptor or a tagged version of it.
-
Fluorescently labeled secondary antibodies.
-
High-content imaging system or flow cytometer.
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well imaging plates) and allow them to adhere and grow.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or other test compounds for a specific duration.
-
Agonist Stimulation: Stimulate the cells with a GPCR agonist to induce receptor phosphorylation and subsequent internalization.
-
Fixation and Staining: Fix the cells and stain them with antibodies to visualize the cellular localization of the GPCR.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the degree of receptor internalization by measuring the amount of receptor at the plasma membrane versus in intracellular vesicles.
-
Data Analysis: Calculate the percentage of inhibition of receptor internalization for each compound concentration and determine the IC50 value.
Mandatory Visualization
Caption: GPCR signaling pathway and points of inhibition by this compound.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. GRK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 8. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for GSK299115A
GSK299115A is identified as a G Protein-coupled Receptor Kinase (GRK) and PKA inhibitor.[1][2][3] As with any chemical used in a laboratory setting, proper handling and disposal are paramount to ensure the safety of personnel and the protection of the environment.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. The absence of comprehensive toxicological data necessitates handling this compound with caution.
| Property | Value |
| CAS Number | 864082-35-9[1][4] |
| Molecular Formula | C20H16Cl2N4O2[1][4] |
| Molecular Weight | 415.27 g/mol [1][4] |
| IUPAC Name | 4-(3,4-Dichlorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide[4] |
Standard Operating Procedure for Disposal
The following step-by-step guide outlines a conservative approach to the disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a dedicated, properly labeled hazardous waste container. The container must be in good condition, with no leaks or cracks, and kept closed except when adding waste.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[5] Chemical formulas or abbreviations are generally not acceptable.
3. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated. A common procedure is to triple-rinse with a suitable solvent capable of dissolving the compound.
-
The rinsate from the decontamination process must be collected and treated as hazardous waste.[5]
4. Disposal of Empty Containers:
-
Empty containers of this compound should be triple-rinsed with an appropriate solvent. This rinsate must also be collected as hazardous waste.[5][6]
-
After triple-rinsing and allowing the container to air dry in a ventilated area (such as a fume hood), it may be disposed of as regular laboratory glass waste, provided all chemical residues have been removed.[6]
5. Requesting Waste Pickup:
-
Once the hazardous waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[6] Do not dispose of chemical waste down the drain or in the regular trash.[5]
Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals like this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Comprehensive Safety Protocols for Handling GSK299115A
For Immediate Reference: Personal Protective Equipment (PPE) and Emergency Procedures
This guide provides essential, immediate safety and logistical information for the handling of GSK299115A, a GSK3 inhibitor. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical due to the compound's potential for irritation to the mucous membranes and upper respiratory tract.[1] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Quantitative Data Summary
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of dust, fumes, or mists.[1] |
| Eye Protection | Safety glasses | To protect eyes from potential splashes or airborne particles.[1] |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin absorption and irritation.[1] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respirator: If required based on your risk assessment, don a NIOSH-approved respirator. Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Wash hands thoroughly.
-
Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it away from your body. Dispose of it in the designated container.
-
Eye Protection: Remove safety glasses.
-
Respirator: If used, remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water again.
Emergency Procedures
In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention. |
Operational and Disposal Plans
Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Avoid prolonged or repeated exposure.
-
Keep the container tightly closed and store it according to the product insert information.
-
Do not take internally.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
Visualized Workflows
This compound Handling and PPE Workflow
Caption: Workflow for safe handling of this compound, from preparation to disposal.
Emergency Response for this compound Exposure
Caption: Emergency procedures following exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
